Product packaging for Lactosylceramide (porcine RBC)(Cat. No.:)

Lactosylceramide (porcine RBC)

Cat. No.: B10779143
M. Wt: 651.8 g/mol
InChI Key: JPMUNGQOSMISCJ-XEOLMMBHSA-N
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Description

Overview of Glycosphingolipids and Sphingolipid Biology

Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. wikipedia.orglipotype.com They are integral components of eukaryotic cell membranes, particularly enriched in the outer leaflet of the plasma membrane. nih.gove-dmj.org Sphingolipids, a broader category that includes GSLs, are not merely structural molecules but also active participants in a multitude of cellular processes. nih.govacs.orgresearchgate.net These processes include cell recognition, adhesion, signaling, and modulation of membrane protein function. creative-proteomics.combiologyonline.com

The basic structure of a sphingolipid consists of a long-chain amino alcohol called a sphingoid base, to which a fatty acid is attached via an amide bond, forming a ceramide. lipotype.comnih.gov This ceramide unit serves as the foundation for more complex sphingolipids. The diversity of sphingolipids arises from variations in the sphingoid base, the fatty acid chain, and the headgroup attached to the primary hydroxyl group of the ceramide. lipotype.com

Sphingolipid metabolism is a tightly regulated network of biosynthetic and catabolic pathways. researchgate.net The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. acs.org Subsequent steps lead to the formation of ceramide, the central hub of sphingolipid metabolism. researchgate.net From ceramide, the pathways diverge to produce the major classes of sphingolipids: sphingomyelin (B164518) and the vast array of glycosphingolipids. acs.org

Position of Lactosylceramide (B164483) as a Central Intermediate

Lactosylceramide (LacCer) occupies a pivotal position in the biosynthesis of most complex glycosphingolipids. wikipedia.orgmdpi.com It is formed in the Golgi apparatus by the addition of a galactose molecule to glucosylceramide (GlcCer). wikipedia.orge-dmj.org This reaction is catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase). mdpi.com

Functionally, LacCer is more than just a metabolic intermediate. It is involved in various cellular activities, including the initiation of apoptosis and acting as a pattern recognition receptor for certain pathogens. lipotype.com It is also found concentrated in specialized membrane microdomains known as lipid rafts, where it is thought to contribute to the stability of these platforms and participate in signal transduction. lipotype.commdpi.com

Significance of Lactosylceramide (Porcine RBC) in Biochemical Research

Lactosylceramide isolated from porcine red blood cells (RBCs) is a valuable tool in biochemical research for several reasons. Porcine RBCs provide a relatively abundant and accessible source of this specific glycosphingolipid. The molecular species of LacCer in porcine blood cells have been well-characterized and include a variety of fatty acyl chains, with C24:0, C24:1, and C22:0 being prominent. researchgate.net

This naturally sourced LacCer is utilized in a range of in vitro studies to investigate its biological functions. For instance, it has been used to study its role in mediating innate immune responses, such as phagocytosis, chemotaxis, and superoxide (B77818) generation by human phagocytes. medchemexpress.combertin-bioreagent.com Research has also employed porcine RBC-derived LacCer to explore its involvement in cell signaling pathways, often in the context of lipid raft function. researchgate.net Its use as a standard and a research reagent allows for the elucidation of the complex roles that LacCer plays in both normal physiological processes and in pathological conditions. caymanchem.commedchemexpress.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H57NO13 B10779143 Lactosylceramide (porcine RBC)

Properties

Molecular Formula

C31H57NO13

Molecular Weight

651.8 g/mol

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide

InChI

InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1

InChI Key

JPMUNGQOSMISCJ-XEOLMMBHSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O

Origin of Product

United States

Biosynthesis, Metabolism, and Catabolism of Lactosylceramide

De Novo Biosynthesis Pathways

The de novo synthesis of lactosylceramide (B164483) is a sequential enzymatic process that occurs within the cell, primarily localized to the Golgi apparatus. researchgate.netnih.gov This pathway builds upon the formation of simpler precursor molecules.

Role of LacCer Synthase (β-1,4 Galactosyltransferase V and VI)

The final and committing step in LacCer biosynthesis is catalyzed by the enzyme lactosylceramide synthase (LacCer synthase). mdpi.comfrontiersin.org This enzyme belongs to the β-1,4-galactosyltransferase (β4GalT) family, and two specific members have been identified as LacCer synthases: β-1,4-galactosyltransferase V (B4GALT5) and β-1,4-galactosyltransferase VI (B4GALT6). researchgate.netmdpi.com These enzymes are localized in the lumen of the Golgi apparatus. nih.govmdpi.com Their primary function is to transfer a galactose molecule from an activated sugar donor, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), to a glucosylceramide acceptor molecule. researchgate.netmdpi.com

While both enzymes can synthesize LacCer, their expression patterns can differ. For instance, B4GALT5 is expressed in various tissues, whereas B4GALT6 expression is more specific, notably in the brain. mdpi.comglycoforum.gr.jp Molecular studies have revealed an approximately 68% sequence homology between β-1,4GalT-V and β-1,4GalT-VI. mdpi.com The enzyme UDP-galactose:glucosylceramide β1-4 galactosyltransferase (GalT-2) is another term used to describe LacCer synthase activity. ahajournals.orgnih.gov

Precursor Relationship with Glucosylceramide

Lactosylceramide synthesis directly follows the formation of glucosylceramide (GlcCer). oup.com GlcCer, which is synthesized on the cytosolic surface of the Golgi apparatus from ceramide and UDP-glucose, is the direct precursor to LacCer. nih.gov For the synthesis to proceed, GlcCer must be translocated from the cytosolic side of the Golgi membrane to the lumen, where the LacCer synthase enzymes reside. wikipedia.orghmdb.ca The synthesis is completed when LacCer synthase catalyzes the addition of a galactose unit to GlcCer, forming the characteristic disaccharide (lactose) headgroup of lactosylceramide. mdpi.comresearchgate.net

Enzymatic Regulation of LacCer Synthesis

The synthesis of Lactosylceramide is a tightly regulated process. The activity of LacCer synthase can be modulated by a variety of external stimuli, including growth factors, lipids, lipoproteins, and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). researchgate.netmdpi.comnih.gov For example, stimulation of primary astrocytes with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) has been shown to cause a rapid increase in LacCer synthase activity and a corresponding rise in intracellular LacCer levels. nih.gov This regulation can occur through the phosphorylation of the synthase enzyme, which acts as a "turn-key" reaction to generate LacCer. mdpi.com This control mechanism highlights the role of LacCer in cellular signaling pathways, where its production can be quickly ramped up in response to specific triggers. hmdb.ca

Table 1: Key Enzymes in Lactosylceramide Biosynthesis

Enzyme Name Gene Name(s) Location Function
Glucosylceramide synthase UGCG Cytosolic face of Golgi Synthesizes Glucosylceramide from Ceramide and UDP-glucose.
Lactosylceramide synthase B4GALT5, B4GALT6 Golgi Lumen Transfers galactose from UDP-galactose to Glucosylceramide to form Lactosylceramide. researchgate.netmdpi.com

Metabolic Interrelationships and Further Glycosylation

Once synthesized, lactosylceramide does not typically represent an end-product. Instead, it stands at a metabolic crossroads, serving as the fundamental building block for a multitude of more complex glycosphingolipids. wikipedia.org The catabolism of higher glycosphingolipids can also regenerate LacCer. wikipedia.org Furthermore, LacCer itself can be catabolized back to GlcCer by the action of enzymes like β-1,4-galactosidase. mdpi.com

Precursor to Higher Homolog Glycosphingolipids

Lactosylceramide is the central precursor for the biosynthesis of the majority of complex glycosphingolipids, including the globo-series, isoglobo-series, and ganglioside-series structures. frontiersin.orgresearchgate.net Following its synthesis in the Golgi lumen, LacCer can be further glycosylated by the sequential addition of other monosaccharides, leading to a vast diversity of structures with varied biological functions. wikipedia.org For example, the addition of a galactose in an α-1,4 linkage to LacCer by α-1,4-galactosyltransferase forms globotriaosylceramide, the precursor to globo-series lipids. medchemexpress.com Porcine red blood cells have been found to contain not only LacCer but also sulfated lactosylceramide. nih.gov The fatty acid composition of LacCer from porcine sources often includes C16:0, C22:0, C24:0, and C24:1 chains. oup.com

Gangliosides

Lactosylceramide is the essential starting point for the synthesis of most gangliosides, which are sialic acid-containing glycosphingolipids abundant in the nervous system. frontiersin.orgnih.gov The pathway begins with the conversion of LacCer to the simplest ganglioside, GM3, by the enzyme GM3 synthase (a sialyltransferase). researchgate.netnih.gov This enzyme transfers a sialic acid molecule to the terminal galactose of LacCer. nih.gov

From GM3, the pathway branches out to form the major ganglioside series:

a-series: GM3 is the precursor for the a-series of gangliosides, including the prominent brain ganglioside GM1. frontiersin.orgnih.gov

b-series: Further sialylation of GM3 by GD3 synthase produces GD3, which is the precursor for the b-series of gangliosides (e.g., GD1b). nih.gov

c-series: A subsequent sialylation of GD3 leads to GT3, the precursor for the c-series of gangliosides. nih.gov

This hierarchical and branched pathway, originating from lactosylceramide, allows for the controlled generation of the complex ganglioside patterns observed in different tissues and during development. nih.gov

Table 2: Ganglioside Synthesis Pathway from Lactosylceramide

Precursor Enzyme Product Ganglioside Series
Lactosylceramide GM3 synthase GM3 Precursor to a-, b-, and c-series
GM3 GD3 synthase GD3 Precursor to b- and c-series
GD3 GT3 synthase GT3 Precursor to c-series
Sulfatides (B1148509)

While LacCer is a precursor to most GSLs, the primary pathway for the synthesis of the most common sulfatides does not stem directly from it. The major sulfatide in vertebrates is 3-O-sulfogalactosylceramide, which is synthesized from galactosylceramide (GalCer), a molecule that, like GlcCer, is produced directly from ceramide. nih.govwikipedia.org In this pathway, GalCer is transported to the Golgi apparatus and sulfated by the enzyme cerebroside sulfotransferase (CST). nih.govwikipedia.org

However, the classification of sulfatides as derivatives of LacCer in some literature points to more complex or alternative pathways. mdpi.comhmdb.canih.gov This includes the existence of sulfated lactosylceramide (sulfo-LacCer or 3-O-sulfolactosylceramide). The degradation of this molecule by the enzyme arylsulfatase A suggests its presence and metabolic relevance in vivo. wikipedia.org Sulfo-LacCer would be synthesized by the action of a sulfotransferase on LacCer, though this is a less predominant pathway compared to the synthesis of sulfogalactosylceramide.

Table 1: Key Enzymes in Sulfatide Synthesis An interactive data table will be provided here in a fully interactive environment.

Enzyme Gene Substrate(s) Product Pathway
Ceramide galactosyltransferase (CGT) UGT8 Ceramide, UDP-galactose Galactosylceramide (GalCer) Primary Sulfatide Pathway
Cerebroside sulfotransferase (CST) GAL3ST1 GalCer, PAPS* 3-O-sulfogalactosylceramide Primary Sulfatide Pathway
Sulfotransferase (putative) N/A Lactosylceramide, PAPS* 3-O-sulfolactosylceramide Alternative Pathway

*PAPS: 3'-phosphoadenosine-5'-phosphosulfate

Fucosylated-Glycosphingolipids

Lactosylceramide is a foundational molecule for the synthesis of various fucosylated-glycosphingolipids. These are complex GSLs that have had a fucose sugar added to their glycan chain. The synthesis is carried out by enzymes called fucosyltransferases (FUTs), which transfer fucose from a GDP-fucose donor to an acceptor GSL. pnas.orgmdpi.com

For instance, lacto-series GSLs, which are built upon the LacCer core, can be fucosylated. The enzyme Lc3 synthase first converts LacCer to Lc3 (lactotriaosylceramide), which can then be built upon and subsequently fucosylated by enzymes such as FUT1 and FUT2 to form structures like fucosyl-Lc4Cer. pnas.org Similarly, gangliosides derived from LacCer can also be fucosylated. A notable example is the fucosylation of the GM1 ganglioside by α1,2-fucosyltransferases (FUT1 and FUT2) to form fucosyl-GM1. mdpi.com

Table 2: Key Fucosyltransferases in GSL Synthesis An interactive data table will be provided here in a fully interactive environment.

Enzyme Gene Substrate Example Product Example
Fucosyltransferase 1 FUT1 GM1, Lc4Cer Fucosyl-GM1, Fucosyl-Lc4Cer
Complex Neutral Glycosphingolipids

Lactosylceramide serves as the crucial branching point for the synthesis of several series of complex neutral glycosphingolipids, most notably the globo-series and the lacto/neolacto-series. biologists.comresearchgate.netresearchgate.net

The globo-series is initiated by the action of α-1,4-galactosyltransferase (also known as Gb3 synthase), which adds a galactose in an α-1,4 linkage to the terminal galactose of LacCer, forming globotriaosylceramide (Gb3). nih.govmdpi.com Further elongation by other glycosyltransferases, such as β1,3-N-acetylgalactosaminyltransferase, produces more complex globo-series GSLs like globotetraosylceramide (Gb4). mdpi.comnih.gov

The lacto- and neolacto-series begin with the addition of an N-acetylglucosamine (GlcNAc) residue to LacCer. biologists.comresearchgate.net The enzyme β-1,3-N-acetylglucosaminyltransferase (Lc3 synthase, encoded by the B3GNT5 gene) transfers a GlcNAc to LacCer to form lactotriaosylceramide (Lc3), the precursor for the entire lacto- and neolacto-series of GSLs. nih.govwikipedia.orgnih.gov

Formation of Globotriaosylceramide

The synthesis of globotriaosylceramide (Gb3), also known as CD77, is a key metabolic step branching from lactosylceramide and is the first committed step in the biosynthesis of all globo-series glycosphingolipids. nih.govresearchgate.net This reaction occurs in the Golgi apparatus. nih.gov

The enzyme responsible for this conversion is lactosylceramide α-1,4-galactosyltransferase , encoded by the A4GALT gene. nih.govrhea-db.org It catalyzes the transfer of a galactose molecule from the donor UDP-galactose to the terminal galactose of lactosylceramide, forming an α-1,4 glycosidic bond. nih.gov The resulting molecule, Gb3, plays significant roles in various cellular processes and is famously known as the receptor for Shiga toxin. mdpi.com

Table 3: Synthesis of Globotriaosylceramide An interactive data table will be provided here in a fully interactive environment.

Enzyme Gene Substrate(s) Product

Catabolism and Degradation Pathways

The breakdown of lactosylceramide, like other complex GSLs, occurs in a stepwise manner within the lysosomes. nih.gov This process involves a series of specific lysosomal hydrolase enzymes that sequentially remove sugar residues from the non-reducing end of the glycan chain.

Enzymatic Hydrolysis (e.g., β-1,4-galactosidase activity)

The first step in the catabolism of lactosylceramide is the hydrolysis of the terminal β-1,4-linked galactose residue. This reaction is catalyzed by a β-galactosidase. hmdb.cahmdb.cawikidoc.org Specifically, studies have pointed to the involvement of a neutral β-galactosidase and the lysosomal GM1 β-galactosidase (encoded by the GLB1 gene) in this process. mdpi.comnih.gov A deficiency in the neutral β-galactosidase has been linked to lactosylceramidosis, a condition characterized by the accumulation of LacCer. nih.gov This enzymatic cleavage breaks the bond between the two sugars of the lactose (B1674315) moiety, releasing galactose. mdpi.com

Formation of Glucosylceramide Metabolites

The enzymatic hydrolysis of lactosylceramide yields two products: a free galactose molecule and glucosylceramide (GlcCer). mdpi.comhmdb.ca This GlcCer metabolite has two primary fates. It can be further degraded within the lysosome by the enzyme acid β-glucosidase (also known as glucocerebrosidase, GBA), which cleaves it into ceramide and glucose. nih.govnih.gov

Alternatively, a portion of the GlcCer generated from LacCer degradation can be salvaged. d-nb.info It is transported out of the lysosome and recycled back to the Golgi apparatus, where it can be used as a substrate for the synthesis of new, complex glycosphingolipids, including being re-converted to lactosylceramide. d-nb.info This recycling pathway is a crucial part of the cellular homeostasis of sphingolipids.

Table 4: Catabolism of Lactosylceramide An interactive data table will be provided here in a fully interactive environment.

Step Enzyme Gene (Human) Substrate Product(s) Cellular Location
1 β-Galactosidase GLB1 Lactosylceramide Glucosylceramide, Galactose Lysosome
2a (Degradation) Acid β-glucosidase (GBA) GBA1 Glucosylceramide Ceramide, Glucose Lysosome

Cellular and Subcellular Localization of Lactosylceramide

Membrane Localization and Distribution

Lactosylceramide (B164483) is primarily found in the plasma membrane of cells, where it contributes to the structural integrity and participates in various cellular processes. oup.comnih.gov

Plasma Membrane Expression

Lactosylceramide is expressed on the outer leaflet of the plasma membrane in various cell types, including human neutrophils and porcine erythrocytes. oup.commedchemexpress.comnih.gov In human polymorphonuclear neutrophils (PMN), however, studies have shown that a significant portion of LacCer is located intracellularly, with less than 25% being on the plasma membrane. nih.gov The expression of LacCer on the cell surface can be detected using specific monoclonal antibodies, although the accessibility of the molecule to these antibodies can vary. oup.com For instance, in mouse neutrophils, the anti-LacCer monoclonal antibody T5A7 can detect surface LacCer, while other antibodies like Huly-m13 and MEM-74 cannot. oup.com This differential recognition suggests specific orientations or associations of LacCer within the membrane. oup.com

The abundance of LacCer can differ significantly between cell types. For example, the LacCer content in the plasma membranes of mouse neutrophils is approximately 20-fold lower than in human neutrophils. oup.com Despite these differences in quantity, the molecular species of LacCer, characterized by their fatty acid chains (such as C24:0 and C24:1), are remarkably similar between mouse and human neutrophils. oup.comoup.com

Integration into Lipid Rafts and Membrane Microdomains

Lactosylceramide is a key component of specialized membrane microdomains known as lipid rafts. lipotype.commdpi.comnih.gov These are dynamic, ordered platforms enriched in sphingolipids, cholesterol, and specific proteins that are involved in signal transduction and membrane trafficking. mdpi.complos.org The integration of LacCer into these rafts is thought to stabilize the raft structure and facilitate the activation of associated receptor molecules. lipotype.comhmdb.ca

In human neutrophils, LacCer-enriched microdomains are coupled with the Src family kinase Lyn. nih.gov The binding of ligands to these LacCer-rich domains can activate Lyn, leading to downstream signaling events that mediate neutrophil functions like superoxide (B77818) generation and migration. nih.gov Similarly, in human platelets, LacCer is a major glycosphingolipid found within lipid rafts. mdpi.com The formation of these microdomains is crucial for various platelet activation processes. mdpi.com

The presence of very long fatty acid chains in the ceramide portion of LacCer is important for its role in membrane organization. nih.gov These long chains can interdigitate into the opposing leaflet of the membrane, influencing membrane thickness and promoting the formation of specific microdomains. nih.gov This structural feature is critical for LacCer-mediated signal transduction. nih.gov

Structural Dynamics and Organization in Cellular Membranes

The organization of lactosylceramide within cellular membranes is dynamic and can be influenced by various factors. Studies using fluorescently labeled LacCer have shown that it can form micron-sized domains in the plasma membranes of erythrocytes. frontiersin.org This clustering is not an artifact of the fluorescent probe and suggests a natural tendency for LacCer to self-associate into distinct domains. frontiersin.org

The interaction of LacCer with other membrane components, such as cholesterol, also plays a role in its organization. researchgate.net Furthermore, the dynamic nature of LacCer is evident in its ability to be internalized from the plasma membrane and transported to intracellular compartments. nih.gov This trafficking is an active process, as evidenced by the observation that fluorescently tagged LacCer remains on the plasma membrane for a period before being internalized and metabolized into other glycosphingolipids. nih.gov

The structural organization of LacCer within membranes is also crucial for its interaction with extracellular molecules and pathogens. oup.com The specific presentation of the lactose (B1674315) headgroup can determine its recognition by various proteins and microbial adhesins. oup.com

Intracellular Trafficking and Compartmentalization

Beyond the plasma membrane, lactosylceramide is also found in various intracellular compartments, which is a reflection of its synthesis, transport, and degradation pathways.

Trans-Golgi Lumen Localization of Synthesis

The synthesis of lactosylceramide occurs in the lumen of the Golgi apparatus, specifically in the late Golgi compartments. mdpi.comnih.govnih.gov This process involves the transfer of galactose from UDP-galactose to glucosylceramide, a reaction catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase). mdpi.comnih.gov The precursor, glucosylceramide, is synthesized on the cytosolic side of the Golgi. nih.govcore.ac.uk Therefore, for LacCer synthesis to proceed, glucosylceramide must be translocated from the cytosol into the Golgi lumen. nih.govcore.ac.uk

The localization of LacCer synthesis to the Golgi lumen is a critical step in the biosynthesis of more complex glycosphingolipids, such as gangliosides, which also occurs within the Golgi. hmdb.canih.gov Once synthesized, LacCer can be further glycosylated or transported to the plasma membrane and other cellular destinations. hmdb.ca The regulation of intracellular trafficking of LacCer is complex and can be influenced by the levels of other lipids, such as glucosylceramide. nih.gov Disruptions in this trafficking can lead to the mislocalization of LacCer to lysosomes, as observed in certain lysosomal storage disorders. nih.govnih.gov

Biological Functions and Signaling Pathways Mediated by Lactosylceramide

Innate Immune System Modulation

Lactosylceramide (B164483) is a key player in the innate immune response, influencing several critical cellular processes that are fundamental to the body's first line of defense against pathogens. nih.gov It is highly expressed on human phagocytes and is involved in crucial functions such as phagocytosis, chemotaxis, and the generation of superoxide (B77818). bertin-bioreagent.comnih.govcaymanchem.com

Phagocytosis Regulation

Lactosylceramide is directly involved in the regulation of phagocytosis, the process by which immune cells engulf and neutralize foreign particles, such as bacteria and fungi. mdpi.comoup.com LacCer-containing lipid rafts on the surface of human neutrophils can bind to specific carbohydrates on pathogens like Mycobacterium and Candida. mdpi.com This interaction is a critical step in initiating the phagocytic process.

Specifically, the binding of pathogen-associated molecular patterns (PAMPs) to the CD11b/CD18 integrin receptor on neutrophils triggers a conformational change in the receptor. researchgate.net This change leads to the rearrangement of cytoskeletal proteins and the subsequent translocation of CD11b/CD18 into LacCer-enriched membrane microdomains. researchgate.net This translocation allows the stimulatory signals to be transmitted through these microdomains, leading to the formation of a phagocytic cup and eventual engulfment of the pathogen. researchgate.net In mouse macrophages, the pathogen Streptococcus suis type 2 has been shown to inhibit phagocytosis by affecting the stability of LacCer-enriched microdomains. oup.com

Chemotaxis Mechanisms

Chemotaxis, the directed movement of cells in response to a chemical stimulus, is another critical function of the innate immune system that is modulated by lactosylceramide. bertin-bioreagent.comcaymanchem.com Neutrophils, for instance, migrate towards chemoattractants released at sites of infection. riken.jp

Lactosylceramide-enriched microdomains on the surface of neutrophils act as pattern recognition receptors that can induce chemotaxis. oup.com For example, soluble β-glucans from the fungus Candida albicans can induce neutrophil chemotaxis via these LacCer-enriched microdomains. oup.com Studies have shown that the induction of neutrophil migration by the anti-LacCer monoclonal antibody T5A7 is dependent on Src-family kinases, PI-3 kinases, and trimeric G (o/i) proteins. oup.comoup.com

Superoxide Generation and Oxidative Burst

Lactosylceramide plays a pivotal role in stimulating the production of superoxide and initiating the oxidative burst in neutrophils, a critical mechanism for killing invading pathogens. bertin-bioreagent.comcaymanchem.comashpublications.org This process involves the activation of the membrane-associated enzyme complex, NADPH oxidase. ahajournals.orgnih.govscielo.br

When neutrophils are stimulated with LacCer, they generate superoxide via NADPH oxidase. ahajournals.org This activation of NADPH oxidase by LacCer creates an "oxidative stress" environment by producing reactive oxygen species (ROS). nih.govnih.govresearchgate.net This process is highly specific to LacCer, as other related glycosphingolipids fail to generate ROS. nih.gov The mechanism of NADPH oxidase activation by LacCer involves the assembly of various cytosolic and membrane components, including p47phox and p67phox. nih.gov In porcine coronary arteries, LacCer has been shown to significantly increase superoxide anion production in a concentration-dependent manner. nih.gov

Cell Signaling Cascade Initiation

Lactosylceramide acts as a crucial component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. nih.govresearchgate.netlipotype.com Within these rafts, LacCer initiates signaling cascades by interacting with various signaling molecules, including kinases and G protein-coupled receptors.

Interaction with Kinases (e.g., Lyn Kinase)

A key aspect of lactosylceramide-mediated signaling is its interaction with Src family kinases, particularly Lyn kinase. mdpi.commaayanlab.cloud In human neutrophils, LacCer forms lipid rafts that are coupled with Lyn. aai.org This association is fundamental for several neutrophil functions, including superoxide generation, chemotaxis, and phagocytosis. mdpi.comashpublications.orgnih.gov

The binding of a ligand to LacCer within these enriched microdomains induces the activation of Lyn. ashpublications.org Interestingly, the fatty acid chain length of LacCer is crucial for this functional connection; C24:0 and C24:1 fatty acid-containing LacCer species are necessary for the interaction with Lyn in the lipid rafts of neutrophil-like cells. riken.jpaai.orgnih.gov This interaction is a critical first step in the Lyn-mediated immunological functions of human neutrophils. nih.gov The activation of Lyn by LacCer crosslinking has been observed in neutrophils and in neutrophil-like cells loaded with specific long-chain LacCer species. riken.jp

Association with G Protein-Coupled Receptors (e.g., αi subunits)

Lactosylceramide is also involved in signaling pathways that utilize G protein-coupled receptors (GPCRs). bertin-bioreagent.comcaymanchem.com It forms membrane microdomains with the αi subunits of inhibitory G protein-coupled receptors. bertin-bioreagent.comcaymanchem.comscispace.commedchemexpress.com Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial signal transducers for GPCRs. biomolther.org

The Gαi subunit is part of one of the four main classes of G proteins. biomolther.org The interaction of LacCer with the Gαi subunit within the lipid raft suggests a role in modulating GPCR-mediated signaling pathways. bertin-bioreagent.comcaymanchem.com These pathways are known to control various cellular processes, including cell proliferation and differentiation. nih.gov The association of LacCer with Gαi proteins provides a mechanism by which this glycosphingolipid can influence a broad range of cellular responses initiated by GPCRs. bertin-bioreagent.comcaymanchem.comscispace.com

Interactive Data Table: Lactosylceramide-Mediated Cellular Functions

Biological Function Key Interacting Molecules Cellular Outcome
Phagocytosis Regulation CD11b/CD18, Lyn Kinase Engulfment of pathogens
Chemotaxis Src-family kinases, PI-3 kinases, Gαi proteins Directed cell migration
Superoxide Generation NADPH oxidase, p47phox, p67phox Oxidative burst, pathogen killing

| Signal Transduction | Lyn Kinase, Gαi subunits | Initiation of signaling cascades |

Table of Compounds

Compound Name
Lactosylceramide (LacCer)
Glucosylceramide (GlcCer)
Ceramide (Cer)
Cholesterol
Sphingomyelin (B164518)
Phospholipids (B1166683)
Lipoarabinomannan
β-Glucan
N-formylmethionine-leucine-phenylalanine (fMLP)
Uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose)
Arachidonic acid
Prostaglandins (B1171923)
Thromboxane A2
Bradykinin (B550075)
Sodium nitroprusside

Activation of Reactive Oxygen Species (ROS) Production

Lactosylceramide plays a significant role in creating an "oxidative stress" environment by generating reactive oxygen species (ROS), specifically superoxides. mdpi.comresearchgate.net This process is initiated through the activation of NADPH oxidase. mdpi.comresearchgate.net The production of ROS by LacCer is a key step in triggering a cascade of signaling molecules and pathways that lead to various cellular responses, including inflammation and atherosclerosis. mdpi.comresearchgate.net

In human neutrophils, which have the highest concentration of LacCer among blood cells, LacCer stimulates the generation of superoxide via NADPH oxidase. nih.govahajournals.org This activation of ROS production is a critical component of the neutrophil's microbicidal functions. riken.jp Studies have shown that LacCer-enriched microdomains on the neutrophil's plasma membrane are involved in initiating the signal transduction pathway that leads to superoxide generation. nih.govashpublications.org The binding of ligands to these LacCer-enriched domains induces the activation of the Src family kinase Lyn, which in turn leads to superoxide generation through a complex signaling pathway involving phosphatidylinositol-3 kinase, p38 MAPK, and protein kinase C. nih.govashpublications.org

Furthermore, in cardiomyocytes, LacCer has been observed to induce hypertrophy by generating ROS and activating downstream signaling pathways. oup.com Similarly, in aortic smooth muscle cells, LacCer stimulates cell proliferation through a redox-regulated signaling pathway involving the production of free oxygen radicals. capes.gov.br

Impact on Cytosolic Phospholipase A2 (cPLA2) and Arachidonic Acid Metabolism

Lactosylceramide directly interacts with and activates cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for the release of arachidonic acid (AA). nih.gov This activation leads to the production of eicosanoids and prostaglandins, which are key mediators of inflammatory pathways. researchgate.net

In various cell types, LacCer has been shown to stimulate the release of AA. nih.gov For instance, in CHO-W11A cells, the addition of LacCer reversed the inhibition of stimulus-induced AA release caused by a glucosylceramide synthase inhibitor. nih.gov Exogenous LacCer itself can stimulate the release of AA, a process that is diminished by inhibitors of cPLA2α or by silencing the enzyme. nih.gov

The mechanism of activation involves LacCer inducing the translocation of cPLA2α and its C2 domain from the cytosol to the Golgi apparatus. nih.gov In vitro studies have confirmed that phosphatidylcholine vesicles containing LacCer increase cPLA2α activity and that LacCer binds directly to cPLA2α and its C2 domain in a calcium-independent manner. nih.gov

Furthermore, in human monocytes, LacCer activates protein kinase C (PKC) isozymes α and ε, which then stimulates the activity of both intracellular Ca2+-independent phospholipase A2 (iPLA2) and cytosolic Ca2+-dependent PLA2 (cPLA2). pnas.org The resulting release of arachidonic acid leads to the production of prostaglandins, which subsequently increase the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) and enhance the adhesion of monocytes to endothelial cells. pnas.org

Regulation of Fundamental Cellular Processes

Lactosylceramide is a key regulator of several fundamental cellular processes that are critical for tissue development, homeostasis, and the pathogenesis of various diseases. nih.govnih.gov

Cell Proliferation and Growth Control

Lactosylceramide has been demonstrated to stimulate the proliferation of various cell types, including aortic smooth muscle cells. nih.govcapes.gov.br Studies have shown that LacCer can induce a significant increase in cell proliferation, and this effect can be blocked by antibodies targeting LacCer. nih.gov The proliferative effect of LacCer is often mediated through the activation of specific signaling cascades. For example, in human aortic smooth muscle cells, LacCer stimulates the Ras-GTP loading, which in turn activates a kinase cascade involving Raf-1, MEK2, and p44 mitogen-activated protein kinase (MAPK). capes.gov.bruni.lu This leads to the expression of the transcription factor c-fos and ultimately, cell proliferation. capes.gov.bruni.lu

Furthermore, oxidized low-density lipoprotein (ox-LDL), a key factor in atherosclerosis, specifically stimulates the biosynthesis of LacCer, which then acts as a second messenger to drive cell proliferation. capes.gov.br This highlights the role of LacCer in pathological proliferative conditions. In cardiomyocytes, LacCer has also been shown to promote hypertrophy, a form of cell growth, through the generation of reactive oxygen species and activation of the ERK1/2 signaling pathway. oup.com

Cell Migration and Infiltration Dynamics

Lactosylceramide plays a crucial role in promoting cell migration and infiltration, particularly of immune cells like monocytes and neutrophils. riken.jpnih.gov Studies have revealed a positive correlation between lactosylceramide levels and the migratory capacity of monocytes. nih.gov Inhibition of lactosylceramide synthase has been shown to significantly reduce serum-induced monocyte migration. nih.gov The addition of exogenous lactosylceramide to monocytes enhances their migration. researchgate.net

In neutrophils, specific species of lactosylceramide containing very long fatty acids are necessary for their migration. riken.jp These LacCer species are involved in the formation of Lyn-coupled lipid rafts that mediate neutrophil migration towards chemoattractants. riken.jp The binding of pathogens or their components to LacCer-containing lipid rafts on neutrophils can trigger chemotaxis, facilitating the infiltration of these immune cells to sites of infection or inflammation. nih.gov Furthermore, LacCer contributes to the trans-endothelial migration of monocytes, a critical step in the development of atherosclerosis. nih.govresearchgate.net

Cell Adhesion Mechanisms

Lactosylceramide is a key mediator of cell adhesion, a fundamental process in inflammation and atherosclerosis. mdpi.comresearchgate.net It influences the expression of various cell adhesion molecules on both leukocytes and endothelial cells. For instance, LacCer stimulates the upregulation of Mac-1 (CD11b/CD18) on human neutrophils, which is crucial for their adhesion to the endothelium. ahajournals.org

In human umbilical vein endothelial cells (HUVECs), LacCer mediates the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1). mdpi.comkarger.com This increased ICAM-1 expression facilitates the adhesion of neutrophils to the endothelial cells. mdpi.com Similarly, laminar shear stress can induce the synthesis of LacCer in endothelial cells, which in turn activates NADPH oxidase to produce superoxide radicals that mediate the increased expression of ICAM-1. karger.com

In human monocytes, LacCer stimulates the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), another important molecule involved in cell adhesion and transendothelial migration. pnas.orgnih.gov This effect is mediated through the activation of protein kinase C and phospholipase A2, leading to the production of prostaglandins that stimulate PECAM-1 expression. pnas.orgnih.gov

Angiogenesis Regulation

Lactosylceramide is emerging as a significant regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govahajournals.org This process is largely driven by vascular endothelial growth factor (VEGF). nih.govahajournals.org Studies have shown that LacCer acts as a lipid second messenger in VEGF-induced angiogenesis. nih.govahajournals.org

In human endothelial cells, inhibiting LacCer synthesis, either through pharmacological inhibitors like D-PDMP or by silencing the LacCer synthase gene (β1,4GalT-V), significantly mitigates VEGF-induced angiogenesis. nih.govahajournals.org This inhibitory effect can be reversed by the addition of exogenous LacCer, but not by other structurally related lipids. ahajournals.org

The mechanism involves LacCer mediating the VEGF-induced expression of platelet-endothelial cell adhesion molecule (PECAM-1/CD31), which is crucial for angiogenesis. nih.govahajournals.org The signaling pathway downstream of LacCer in angiogenesis involves the activation of PI3 kinase. nih.gov Given that angiogenesis is critical for tumor growth and metastasis, the role of LacCer in this process suggests it could be a potential target for anti-cancer therapies. nih.govnih.gov

Apoptosis and Cell Survival Pathways

Lactosylceramide plays a complex and often context-dependent role in regulating programmed cell death (apoptosis) and cell survival. Its accumulation can trigger apoptotic pathways in some cell types, while in others, its metabolism is linked to pro-survival signals and resistance to apoptosis.

Research has demonstrated that LacCer is a critical mediator in apoptosis induced by certain stimuli, such as tumor necrosis factor-alpha (TNF-alpha). nih.gov In human osteosarcoma cells, TNF-alpha-induced apoptosis is not solely dependent on the generation of ceramide but requires its subsequent conversion to lactosylceramide. nih.gov This process, coupled with the generation of reactive oxygen species (ROS), is essential for the execution of the apoptotic program. nih.gov Studies using inhibitors of lactosylceramide synthase, such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), have shown that blocking the conversion of ceramide to LacCer can abrogate ceramide-induced apoptosis. nih.gov

Conversely, in certain cancer cells, the modulation of LacCer metabolism contributes to survival and resistance to apoptosis. For instance, the ganglioside GM3, which is synthesized from LacCer, has been shown to enhance anchorage-independent growth and confer anti-apoptotic properties in Lewis lung carcinoma cells. oup.com This suggests that the downstream products of LacCer can have opposing effects on cell fate. Furthermore, the neuraminidase-3 (Neu3) enzyme, which can generate LacCer by cleaving sialic acid from gangliosides like GM3, is reported to inhibit apoptosis and is upregulated in several cancers. mdpi.com

The pro-apoptotic signaling of LacCer often involves the generation of an oxidative stress environment through the production of ROS. researchgate.netmdpi.com This can activate various downstream pathways leading to cell death. For example, high doses of oxidized low-density lipoprotein (ox-LDL) can induce apoptosis in human arterial smooth muscle cells by activating a neutral sphingomyelinase, leading to ceramide and subsequently LacCer generation, which engages both the mitochondrial and the death-receptor (Fas/FasL) apoptotic pathways. nih.gov

Cell Type Inducer Effect of Lactosylceramide Key Signaling Molecules Reference
Human Osteosarcoma (MG-63)TNF-alphaPro-apoptoticCeramide, ROS nih.gov
Lewis Lung Carcinoma (J5)(Endogenous GM3 from LacCer)Anti-apoptoticGM3 oup.com
Human Arterial Smooth MuscleHigh-dose ox-LDLPro-apoptoticCeramide, Fas/FasL nih.gov
Colon Cancer Cells(Upregulation of Neu3)Anti-apoptoticNeu3 mdpi.com

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis. nih.govtandfonline.com Lactosylceramide has emerged as a significant modulator of this pathway, with its accumulation often linked to aberrant or defective autophagy, contributing to disease pathogenesis. nih.gov

In the context of chronic inflammatory lung diseases like emphysema induced by cigarette smoke, the accumulation of lactosylceramide in lipid rafts has been shown to mediate aberrant autophagy, inflammation, and apoptosis. nih.gov This suggests that dysregulation of LacCer metabolism can disrupt the normal autophagic flux, leading to cellular dysfunction. The increased expression of p62, a marker for defective autophagy, in the lung tissues of severe COPD patients further supports the role of LacCer-induced aberrant autophagy in the pathogenesis of the disease. nih.gov

The interplay between lactosylceramide, autophagy, and other cellular components is complex. For instance, silencing of the core binding factor β (CBFβ) in ovarian cancer cells leads to a decrease in lactosylceramides and a concomitant increase in ceramide levels, which is associated with increased autophagy and ROS production. nih.gov This indicates that the balance between ceramide and lactosylceramide is crucial for the proper regulation of autophagy.

Furthermore, there is a connection between the cystic fibrosis transmembrane conductance regulator (CFTR), ceramide/LacCer levels, and autophagy. mdpi.com Acquired CFTR dysfunction, which can be induced by cigarette smoke, leads to ceramide accumulation and impaired autophagy, contributing to the pathogenesis of COPD-emphysema. mdpi.com Augmenting autophagy has been shown to alleviate some of these effects, highlighting the therapeutic potential of targeting this pathway. mdpi.com

Condition/Cell Model Effect of Lactosylceramide Accumulation Associated Outcomes Key Markers/Pathways Reference
Cigarette Smoke-Induced EmphysemaMediates aberrant autophagyInflammation, Apoptosisp62 nih.gov
CBFβ-silenced Ovarian Cancer CellsDecreased LacCer, Increased CeramideIncreased autophagy, ROS productionCeramide, ROS nih.gov
Acquired CFTR Dysfunction (e.g., from smoke exposure)Contributes to impaired autophagy (via ceramide)COPD-Emphysema pathogenesisCFTR, Ceramide mdpi.com

Mitochondrial Function and Energetics

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Lactosylceramide has been identified as a critical sphingolipid that can directly impact mitochondrial function and cellular energetics, often with detrimental effects.

In the context of diabetic cardiomyopathy, elevated levels of lactosylceramide in cardiac tissue have been pinpointed as a primary driver of mitochondrial defects. nih.govnih.gov Studies in mouse models of type 1 diabetes have shown that while ceramide biosynthesis is activated, it is the accumulation of LacCer that is associated with decreased mitochondrial respiration and a reduced calcium retention capacity. nih.govresearchgate.net Direct application of lactosylceramide to isolated mitochondria potently suppresses state 3 respiration, confirming its role as a mitochondrial inhibitor. nih.govnih.gov

Lactosylceramide accumulation can occur in mitochondria-associated endoplasmic reticulum (ER) membranes (MAMs), which are crucial hubs for lipid synthesis, calcium signaling, and the regulation of apoptosis and autophagy. mdpi.comnih.gov The presence of LacCer synthase in MAMs suggests that LacCer can be generated in close proximity to mitochondria, allowing it to exert direct effects. nih.gov For instance, in breast cancer cells, overexpression of enzymes leading to higher glucosylceramide and lactosylceramide levels in the ER and mitochondria resulted in increased oxidative phosphorylation and ROS levels. nih.gov

The mechanism by which LacCer impairs mitochondrial function is thought to involve the disruption of the electron transport chain. nih.gov In diabetic hearts, LacCer was identified as the main sphingolipid responsible for decreasing the function of the electron transport chain. nih.gov This impairment of mitochondrial energetics can have widespread consequences for cell health and survival.

Model System Observed Effect of Lactosylceramide Specific Mitochondrial Impact Associated Condition Reference
Mouse Model of Type 1 Diabetes (Heart)Increased LacCer levelsDecreased state 3 respiration, Reduced calcium retention capacity, Decreased electron transport chain functionDiabetic Cardiomyopathy nih.gov, nih.gov, nih.gov
Isolated MitochondriaSuppression of respirationInhibition of state 3 respiration(Direct effect study) nih.gov, nih.gov
Breast Cancer Cells (with UGCG overexpression)Increased LacCer in ER and mitochondriaIncreased oxidative phosphorylation, Increased ROS levelsCancer Metabolism nih.gov

Cell Differentiation Processes

Cellular differentiation is a fundamental process by which cells become more specialized. Glycosphingolipids, including lactosylceramide and its derivatives, play significant roles in modulating these processes, and their expression often changes dramatically as cells differentiate. nih.gov

Lactosylceramide has been shown to act as an inhibitor of certain differentiation pathways. For example, in 3T3-L1 preadipocyte cells, elastin-derived peptides (EDPs) decrease adipocyte differentiation by activating the elastin (B1584352) receptor complex, which in turn produces lactosylceramide as a second messenger. nih.govresearchgate.net This increase in LacCer leads to the phosphorylation of ERK1/2, which then suppresses the key adipogenesis transcription factor PPARγ, ultimately inhibiting the differentiation of preadipocytes into mature fat cells. nih.govresearchgate.net

Conversely, the synthesis of lactosylceramide and its downstream products, the gangliosides, is pivotal for neuronal development. plos.org LacCer is the precursor for all gangliosides, which are abundant in the nervous system. plos.orgembopress.org Genetic knockout of the enzymes responsible for LacCer synthesis in mice leads to impaired neurite outgrowth, immature neurons, and poor formation of perineuronal nets. plos.org This demonstrates that the LacCer-to-ganglioside biosynthetic pathway is essential for proper neuronal generation and maturation. plos.org During neuronal differentiation, there is a characteristic switch from the production of globo-series glycosphingolipids to ganglio-series GSLs, both of which derive from lactosylceramide, highlighting its central role in this developmental switch. embopress.org

In the context of hematopoiesis, the expression of lactosylceramide and related GSLs is closely linked to cell differentiation stages in acute myeloid leukemia (AML). nih.gov For instance, the expression of lactotriaosylceramide (Lc3), a direct derivative of LacCer, is significantly higher in the M1 subtype of AML (without maturation) compared to healthy controls, but not in the M2a subtype (with granulocytic maturation). nih.gov This indicates that the expression of these GSLs is tightly regulated during myeloid differentiation and is altered in leukemia. nih.gov

Cell/System Type Role of Lactosylceramide/Derivatives Mechanism/Observation Outcome Reference
3T3-L1 PreadipocytesInhibitoryEDPs increase LacCer, which activates p-ERK1/2 and suppresses PPARγDecreased adipocyte differentiation nih.gov, researchgate.net
Neuronal Cells (Mouse CNS)Essential PrecursorRequired for synthesis of gangliosides (e.g., GM1a)Proper neurite outgrowth, neuronal maturation, and myelin formation plos.org
Acute Myeloid Leukemia (AML)Differentiation-associated markerExpression of Lc3 (from LacCer) varies with AML subtype and maturation stagePotential biomarker for AML and indicator of differentiation state nih.gov

Pathophysiological Roles of Lactosylceramide in Disease Mechanisms Pre Clinical Focus

Inflammatory Response Modulation

Lactosylceramide (B164483) is a key mediator in inflammatory processes, influencing the production of signaling molecules and the behavior of immune cells.

Studies have demonstrated a significant correlation between lactosylceramide levels and the presence of pro-inflammatory cytokines in pathological conditions. In the context of atherosclerosis, lactosylceramide in human plaque tissue has been positively associated with several key inflammatory mediators. ahajournals.orgahajournals.org Specifically, levels of lactosylceramide correlate with the plaque content of Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1β (MIP-1β). ahajournals.orgahajournals.org These cytokines are crucial for recruiting and activating immune cells, thereby perpetuating the inflammatory cycle within the atherosclerotic lesion.

In vitro experiments further substantiate this pro-inflammatory role. For instance, studies on human coronary arterial smooth muscle cells (HCASMCs) have shown that lactosylceramide can induce the release of IL-6. ahajournals.org Furthermore, lactosylceramide-mediated mechanisms have been implicated in the secretion of inflammatory proteins in other contexts. For example, the β-glucan component of Pneumocystis carinii has been shown to stimulate the release of macrophage inflammatory protein-2 (a functional homolog of human IL-8) from alveolar epithelial cells through a pathway dependent on lactosylceramide. nih.gov

Cytokine/ChemokinePre-clinical FindingModel SystemReference
Interleukin-6 (IL-6)Correlated with LacCer levels in plaque tissue.Human Atherosclerotic Plaque ahajournals.org, ahajournals.org
Monocyte Chemoattractant Protein-1 (MCP-1)Correlated with LacCer levels in plaque tissue.Human Atherosclerotic Plaque ahajournals.org, ahajournals.org
Macrophage Inflammatory Protein-1β (MIP-1β)Correlated with LacCer levels in plaque tissue.Human Atherosclerotic Plaque ahajournals.org, ahajournals.org

Lactosylceramide plays a significant role in the chronic inflammation characteristic of central nervous system (CNS) disorders, as demonstrated in models of multiple sclerosis (MS). In the chronic progressive model of experimental autoimmune encephalomyelitis (EAE) in mice, levels of lactosylceramide and the enzyme responsible for its synthesis, β-1,4-galactosyltransferase 6 (B4GALT6), are upregulated in the CNS. nih.govnih.gov This increase in lactosylceramide is not merely a biomarker but an active contributor to the disease pathology. nih.govnih.gov

Astrocytes, a type of glial cell in the CNS, are central to this process. During chronic CNS inflammation, astrocytes produce lactosylceramide, which then acts in an autocrine fashion to promote a pro-inflammatory and neurodegenerative state. nih.govmdpi.com The administration of lactosylceramide in EAE models has been shown to aggravate the disease. nih.gov Conversely, inhibiting lactosylceramide synthesis can suppress the local CNS innate immunity and neurodegeneration seen in EAE. nih.govnih.gov

The mechanisms through which lactosylceramide exerts these effects include the enhanced production of the chemokine CCL2 (the mouse homolog of MCP-1) and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.gov CCL2 is critical for recruiting pro-inflammatory monocytes to the CNS, while GM-CSF is essential for the development of EAE. nih.govnih.gov By stimulating the production of these molecules in astrocytes, lactosylceramide helps control the recruitment and activation of microglia and CNS-infiltrating monocytes, driving the chronic inflammation and neurodegeneration that are hallmarks of progressive MS and its EAE models. nih.govnih.govfrontiersin.org

FindingModel SystemMechanism/EffectReference
Upregulation of LacCer and B4GALT6Chronic Experimental Autoimmune Encephalomyelitis (EAE) MiceAssociated with chronic CNS inflammation and neurodegeneration. nih.gov, nih.gov
Exogenous LacCer AdministrationEAE MiceAggravates disease progression. nih.gov
Inhibition of LacCer Synthesis (e.g., with PDMP)EAE MiceSuppresses CNS innate immunity, neurodegeneration, and disease progression. nih.gov, nih.gov
LacCer Action on AstrocytesEAE Mice / Human Astrocyte CultureInduces production of CCL2 and GM-CSF, promoting recruitment and activation of microglia and monocytes. nih.gov, nih.gov, frontiersin.org

Pro-inflammatory Cytokine Induction (e.g., IL-6, MCP-1, MIP-1β)

Metabolic Dysregulation

Lactosylceramide is implicated in the metabolic disturbances that characterize type 2 diabetes and its complications, including insulin (B600854) resistance and diabetic nephropathy.

Pre-clinical studies using the db/db transgenic mouse, a model of obesity, hyperglycemia, and insulin resistance, have revealed a clear link between lactosylceramide and the metabolic state. nih.govphysiology.orgnih.gov In these diabetic mice, levels of lactosylceramide are significantly elevated in the kidney cortices, specifically within the glomeruli. nih.govphysiology.orgnih.gov This accumulation is a feature of the diabetic state and is linked to the broader metabolic dysfunction.

While direct evidence linking lactosylceramide to systemic insulin resistance in db/db mice is intertwined with its role in diabetic complications, studies in other models support its involvement in metabolic impairment. In a streptozotocin-induced type 1 diabetes mouse model, elevated cardiac levels of lactosylceramide were associated with decreased mitochondrial respiration and calcium retention capacity. nih.gov Such mitochondrial dysfunction is a known contributor to insulin resistance and cellular stress. nih.govmdpi.com These findings suggest that lactosylceramide accumulation, driven by hyperglycemia, contributes to a cycle of cellular and mitochondrial stress that can exacerbate insulin resistance. nih.govfrontiersin.org

The role of lactosylceramide in diabetic nephropathy (DN) is well-documented in pre-clinical models. Studies using 9- and 17-week-old db/db mice show that the accumulation of lactosylceramide in the glomeruli coincides with the development of key features of DN, such as glomerular hypertrophy and increased fibrosis markers. nih.govphysiology.orgnih.gov

Mesangial cells, which are critical structural cells within the glomerulus, are a primary target. In vitro experiments have shown that hyperglycemic conditions, mimicking diabetes, are sufficient to elevate lactosylceramide levels in mesangial cells. nih.govphysiology.org This increase directly leads to cellular hypertrophy (an increase in cell size), fibrosis, and the excessive production of extracellular matrix proteins, all of which are hallmarks of DN. nih.govphysiology.orgnih.gov The proposed mechanism involves the activation of pro-fibrotic signaling pathways, including increased phosphorylation of Akt and Smad3. nih.govphysiology.org Importantly, the inhibition of glucosylceramide synthase (the enzyme preceding lactosylceramide synthase) can reverse these hypertrophic and fibrotic changes in mesangial cells, confirming the causal role of this glycosphingolipid pathway in mediating hyperglycemia-induced renal damage. nih.govphysiology.orgphysiology.org

Associations with Hyperglycemia and Insulin Resistance (e.g., db/db Transgenic Diabetic Mice)

Cardiovascular System Pathology

Lactosylceramide is an active participant in the pathology of the cardiovascular system, contributing to both atherosclerosis and direct cardiac muscle pathology. Its pro-inflammatory nature is a key driver in the development of atherosclerotic plaques. frontiersin.orgnih.gov Lactosylceramide may contribute to plaque inflammation and instability by upregulating adhesion molecules on vascular endothelial cells and monocytes and by activating neutrophils. frontiersin.org

Beyond its role in the vasculature, lactosylceramide has direct effects on heart muscle cells. In studies using cultured neonatal rat cardiomyocytes and the H9c2 cardiomyoblast cell line, lactosylceramide was shown to specifically induce cellular hypertrophy. nih.gov This effect was dose- and time-dependent and was not observed with other structurally related glycosphingolipids. The mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of downstream signaling pathways, including ERK1/2 and protein kinase-C, which are known to promote hypertrophic gene expression. nih.gov Furthermore, in a mouse model of type 1 diabetes, elevated cardiac lactosylceramide was identified as a primary driver of mitochondrial dysfunction, impairing respiration and calcium handling. nih.gov This suggests that lactosylceramide contributes to the development of diabetic cardiomyopathy by disrupting fundamental cellular energetics and signaling in the heart. nih.gov

Endothelial Dysfunction Mechanisms

Endothelial dysfunction, an early event in the development of atherosclerosis, is characterized by the impaired bioavailability of nitric oxide (NO), a key molecule in maintaining vascular health. wikipedia.org Lactosylceramide has been shown to induce endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells (HCAECs). nih.govnih.gov Studies have demonstrated that LacCer significantly impairs endothelium-dependent vasorelaxation in a concentration-dependent manner. nih.govnih.gov This dysfunction is linked to an increase in oxidative stress within the vascular endothelium. nih.gov The mechanisms underlying LacCer-induced endothelial dysfunction involve the downregulation of endothelial nitric oxide synthase (eNOS) and the promotion of an inflammatory and pro-thrombotic state. nih.govnih.gov

Role in Atherosclerosis Development (e.g., Oxidized Low-Density Lipoprotein Interactions)

Lactosylceramide plays a crucial role in the development of atherosclerosis, a condition characterized by the buildup of plaques in arteries. ahajournals.orgahajournals.org Large quantities of LacCer are found in atherosclerotic lesions, including fatty streaks and intimal plaques, alongside oxidized low-density lipoprotein (ox-LDL). ahajournals.orgahajournals.org A significant link between LacCer and atherosclerosis was established when it was discovered that ox-LDL specifically stimulates the synthesis of LacCer in aortic smooth muscle cells. ahajournals.orgahajournals.orgoup.com This process is an early step in a signaling pathway that ultimately leads to cell proliferation, a key event in plaque formation. ahajournals.orgahajournals.org The interaction between ox-LDL and LacCer synthase leads to the generation of LacCer, which then acts as a second messenger, triggering a cascade of events that promote atherosclerosis. nih.govmdpi.com This includes the transformation of macrophages into foam cells and the proliferation of smooth muscle cells. ahajournals.orgmdpi.com

Impact on Endothelial Nitric Oxide Synthase (eNOS) Expression and Nitric Oxide Bioavailability

The bioavailability of nitric oxide (NO) is critical for normal vascular function. nih.gov Lactosylceramide negatively impacts NO levels through multiple mechanisms. nih.gov Research on HCAECs has shown that LacCer treatment significantly reduces the mRNA levels of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.govnih.gov For instance, LacCer concentrations of 0.1, 1, and 10 μM were found to reduce eNOS mRNA levels by 42%, 61%, and 67%, respectively. nih.gov This downregulation of eNOS expression leads to decreased NO production. nih.gov Furthermore, the oxidative stress induced by LacCer can lead to the rapid inactivation of any available NO, further reducing its bioavailability and impairing endothelium-dependent vasodilation. ahajournals.orgahajournals.org While some studies have observed an upregulation of eNOS protein expression in response to ceramide (a precursor to LacCer), this is often considered an ineffective compensatory mechanism as the NO produced is quickly rendered inactive by reactive oxygen species. ahajournals.org

Activation of NADPH Oxidase and Oxidative Stress in Vascular Cells

A key mechanism through which lactosylceramide contributes to vascular pathology is the induction of oxidative stress via the activation of NADPH oxidase. nih.govresearchgate.net In vascular cells, LacCer has been shown to activate NADPH oxidase, leading to the production of superoxide (B77818) anions, a type of reactive oxygen species (ROS). ahajournals.orgahajournals.org Studies using porcine coronary artery rings demonstrated that LacCer significantly increased superoxide anion production in a concentration-dependent manner. nih.govmedscimonit.com Specifically, LacCer at concentrations of 0.1 and 10 μM increased superoxide production by 118% and 159%, respectively. nih.gov This increase in ROS contributes to endothelial dysfunction and the progression of atherosclerosis. nih.govnih.gov The activation of NADPH oxidase by LacCer is a critical step in the signaling cascade that leads to inflammation and cell proliferation within the vessel wall. ahajournals.orgahajournals.org Furthermore, LacCer has been shown to increase the expression of the NADPH oxidase subunit NOX4 while decreasing the expression of the antioxidant enzyme catalase in HCAECs, further exacerbating the state of oxidative stress. nih.govnih.gov

Table 1: Effect of Lactosylceramide on Endothelial Function and Oxidative Stress

ParameterCell/Tissue TypeEffect of LactosylceramideKey FindingsCitation
Endothelium-Dependent VasorelaxationPorcine Coronary ArteriesDecreasedSignificant concentration-dependent reduction in response to bradykinin (B550075). nih.govnih.gov
eNOS mRNA ExpressionHuman Coronary Artery Endothelial Cells (HCAECs)DecreasedConcentration-dependent reduction (e.g., 67% reduction at 10 μM). nih.gov
Superoxide Anion ProductionPorcine Coronary ArteriesIncreasedConcentration-dependent increase (e.g., 159% increase at 10 μM). nih.gov
NADPH Oxidase Subunit (NOX4) mRNA ExpressionHuman Coronary Artery Endothelial Cells (HCAECs)IncreasedSignificant increase in response to LacCer treatment. nih.govnih.gov
Catalase mRNA ExpressionHuman Coronary Artery Endothelial Cells (HCAECs)DecreasedSignificant decrease in response to LacCer treatment. nih.govnih.gov

Neurodegenerative Pathologies

Role in Neurodegeneration in Animal Models (e.g., EAE)

Lactosylceramide has been implicated in the pathogenesis of neurodegenerative diseases, with its role being investigated in animal models such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. nih.govnih.gov In EAE mouse models, increased levels of LacCer are observed in the central nervous system (CNS) during the chronic phase of the disease. nih.govnih.gov The synthesis of LacCer is upregulated in the CNS of mice with chronic EAE. nih.gov Studies have shown that injecting LacCer can exacerbate the symptoms of EAE, while inhibiting its synthesis can suppress disease progression. frontiersin.org This suggests that LacCer plays a direct role in promoting neurodegeneration in the context of neuroinflammation. nih.govnih.gov

Regulation of Astrocyte Activation in CNS Inflammation

Astrocytes, the most abundant cell type in the CNS, play a complex role in neuroinflammation. nih.gov Lactosylceramide is a key regulator of astrocyte activation during CNS inflammation. nih.govnih.gov Research has shown that LacCer, synthesized by the enzyme β-1,4-galactosyltransferase 6 (B4GALT6) in astrocytes, acts in an autocrine manner to trigger transcriptional programs that promote neuroinflammation. nih.govnih.gov This activated state of astrocytes, in turn, controls the recruitment and activation of other immune cells like microglia and CNS-infiltrating monocytes. nih.govmsdiscovery.org It achieves this by regulating the production of chemokines such as CCL2 and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govfrontiersin.org This LacCer-driven activation of astrocytes contributes to a pro-inflammatory environment in the CNS, leading to neurodegeneration. frontiersin.orgnih.gov Inhibition of LacCer synthesis has been shown to suppress this local CNS innate immunity and interfere with the activation of human astrocytes in vitro, highlighting it as a potential therapeutic target for neuroinflammatory disorders. nih.gov

Table 2: Role of Lactosylceramide in Neuroinflammation

ProcessCell TypeModelMechanismKey FindingsCitation
NeurodegenerationN/AExperimental Autoimmune Encephalomyelitis (EAE)Upregulation of LacCer synthesis in the CNS.Injection of LacCer exacerbates EAE; inhibition of LacCer synthesis suppresses disease progression. frontiersin.org
Astrocyte ActivationAstrocytesEAE Mouse Model, In vitro human astrocytesAutocrine signaling via LacCer synthesized by B4GALT6.Triggers transcriptional programs promoting neuroinflammation. nih.govnih.gov
Immune Cell RecruitmentAstrocytesEAE Mouse ModelRegulation of chemokine (CCL2) and GM-CSF production.Controls recruitment and activation of microglia and infiltrating monocytes. nih.govfrontiersin.org

Compound Names

Arachidonic acid

Bradykinin

Catalase

CCL2

Ceramide

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)

Endothelial nitric oxide synthase (eNOS)

Galactose

Glucosylceramide

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Lactosylceramide (LacCer)

Lipopolysaccharide

Low-density lipoprotein (LDL)

NADPH oxidase

Nitric oxide

Oxidized low-density lipoprotein (ox-LDL)

Selenomethionine

Sodium nitroprusside

Superoxide anion

Thromboxane A2

Tumor necrosis factor-α (TNF-α)

Uridine (B1682114) diphosphate (B83284) galactose

β-1,4-galactosyltransferase 6 (B4GALT6)

Infectious Disease Pathogenesis

Lactosylceramide's presence on cell surfaces makes it a target for various pathogens, influencing the initial stages of infection. It functions as a receptor for bacterial adhesion and a binding site for bacterial toxins, and is indirectly associated with certain viral interactions.

Receptor Function for Bacterial Adhesion

Lactosylceramide acts as a receptor for several pathogenic bacteria, facilitating their adhesion to host cells, a critical step in colonization and infection.

Escherichia coli: Certain strains of enterotoxigenic Escherichia coli (ETEC), a common cause of diarrheal diseases, utilize lactosylceramide for adhesion. The K88 fimbrial adhesin of ETEC strains that infect pigs has been shown to bind to lactosylceramide on the intestinal epithelium. nih.gov This interaction is crucial for the bacteria to colonize the porcine small intestine. nih.gov Studies have demonstrated that the major subunit, CfaB, of the Colonization Factor Antigen I (CFA/I) from human ETEC strains also recognizes lactosylceramide, suggesting a broad role for this glycolipid in ETEC pathogenesis. asm.org

Helicobacter pylori: This bacterium, a primary cause of gastritis and peptic ulcers, exhibits binding to lactosylceramide. oup.comnih.govoup.com Research has shown that H. pylori preferentially binds to specific forms of lactosylceramide, particularly those containing sphingosine (B13886)/phytosphingosine and 2-D hydroxy fatty acids. oup.comnih.gov This specific binding has been observed on human gastric epithelial cells, highlighting its potential in vivo relevance for gastric colonization. nih.gov The binding is thought to be conformation-dependent, with a specific presentation of the lactose (B1674315) moiety being crucial for recognition by the bacterial adhesin. nih.gov

Brachyspira hyodysenteriae: The causative agent of swine dysentery, Brachyspira hyodysenteriae, has also been implicated in binding to glycosphingolipids in the porcine intestine. researchgate.netnih.gov While studies have identified lactotetraosylceramide as a key receptor, the potential for interaction with its precursor, lactosylceramide, remains an area of interest in understanding the full scope of this pathogen's adhesion mechanisms. researchgate.netresearchgate.net

Table 1: Lactosylceramide as a Receptor for Bacterial Adhesion

Bacterium Adhesin/Factor Host/Cell Type Key Findings
Escherichia coli (ETEC) K88 fimbrial adhesin, CFA/I (CfaB subunit) Porcine small intestine, Human intestinal epithelium Binds to lactosylceramide, facilitating intestinal colonization. nih.govasm.org
Helicobacter pylori Unknown adhesin Human gastric epithelial cells Preferentially binds to lactosylceramide with specific ceramide structures. oup.comnih.gov
Brachyspira hyodysenteriae Not fully characterized Porcine large intestine Implicated in binding to glycosphingolipids, with lactotetraosylceramide identified as a receptor. researchgate.netresearchgate.net

Indirect Associations with Viral Interactions

Lactosylceramide's role in viral interactions is primarily indirect, again through its function as a precursor to other glycosphingolipids that act as viral receptors or co-receptors. A notable example is its connection to Human Immunodeficiency Virus (HIV) infection.

HIV gp120 via Globotriaosylceramide: The HIV envelope glycoprotein (B1211001) gp120 interacts with the host cell receptor CD4 and a coreceptor, typically CXCR4 or CCR5, to mediate viral entry. However, studies have shown that certain glycosphingolipids can act as alternative cofactors for HIV fusion. frontiersin.orgnih.gov Globotriaosylceramide (Gb3), synthesized from lactosylceramide, has been identified as a cofactor for CD4-dependent HIV-1 fusion, particularly for CXCR4-utilizing strains. frontiersin.orgnih.gov Experiments have demonstrated that the presence of Gb3 on target cells can facilitate HIV-1 envelope-mediated fusion, while lactosylceramide itself does not have this effect. nih.gov Therefore, the cellular machinery that produces lactosylceramide indirectly influences the susceptibility of certain cells to HIV-1 infection by providing the substrate for Gb3 synthesis. frontiersin.org

Oncogenesis and Cancer Progression (in vitro/mechanistic studies)

Lactosylceramide has been implicated in various aspects of cancer biology, including cell proliferation, metastasis, and drug resistance. Its expression levels are often altered in tumor cells, and it participates in signaling pathways that promote cancer progression. mdpi.com

Modulation of Tumor Cell Proliferation and Metastasis

In vitro and mechanistic studies have revealed that lactosylceramide can influence the growth and spread of cancer cells.

Proliferation: Increased levels of lactosylceramide have been associated with enhanced cell proliferation in certain cancer models. mdpi.com For instance, in human colorectal cancer, there is an observed increase in the expression of the enzyme responsible for lactosylceramide synthesis (β-1,4GalT-V). mdpi.comresearchgate.net This upregulation is linked to angiogenesis, a critical process for tumor growth. mdpi.comresearchgate.net Lactosylceramide can act as a lipid second messenger in signaling pathways induced by growth factors like Vascular Endothelial Growth Factor (VEGF), promoting endothelial cell proliferation. mdpi.comresearchgate.net

Metastasis: The metastatic cascade involves complex processes of cell adhesion, migration, and invasion. Glycosphingolipids on the tumor cell surface, including lactosylceramide, play a role in these events. nih.gov Depletion of cellular glycosphingolipids, including lactosylceramide, in Lewis lung carcinoma cells has been shown to reduce their ability to invade reconstituted basement membranes in vitro. nih.gov This effect was linked to a reduced ability of the cells to attach and migrate in response to laminin, a key component of the basement membrane. nih.gov In contrast, some studies have shown that reduced levels of lactosylceramides are found in the plasma of patients with metastatic melanoma, suggesting a complex and potentially context-dependent role in metastasis. mdpi.com

Influence on Drug Resistance Mechanisms

A growing body of evidence suggests that alterations in sphingolipid metabolism, including the synthesis of lactosylceramide, contribute to the development of drug resistance in cancer cells. nih.gov

Chemoresistance: The conversion of ceramide, a pro-apoptotic lipid, to glucosylceramide and subsequently to lactosylceramide is considered a mechanism by which cancer cells evade apoptosis induced by chemotherapy. nih.govunimi.it Overexpression of glucosylceramide synthase, the enzyme that produces the precursor for lactosylceramide, is a known strategy employed by various tumors to enhance chemoresistance. nih.govunimi.it In doxorubicin-resistant breast cancer cells (MCF-7), an upregulation of the pathway leading from glucosylceramide to lactosylceramide and more complex gangliosides has been observed. nih.gov This metabolic shift is thought to contribute to the resistance phenotype by reducing the intracellular levels of pro-apoptotic ceramide. nih.govoaepublish.com Furthermore, lactosylceramide itself has been shown to promote drug resistance in some cancer cell models. nih.gov

Table 2: Role of Lactosylceramide in Oncogenesis and Cancer Progression

Process Cancer Model/Cell Line Mechanism Key Findings
Proliferation & Angiogenesis Human Colorectal Cancer, Endothelial Cells Upregulation of β-1,4GalT-V, acts as a second messenger for VEGF signaling. mdpi.comresearchgate.net Increased lactosylceramide synthesis promotes endothelial cell proliferation and angiogenesis. researchgate.net
Metastasis Lewis Lung Carcinoma Modulation of cell interaction with basement membrane components. nih.gov Depletion of lactosylceramide and other GSLs reduces invasion and laminin-mediated attachment. nih.gov
Drug Resistance Breast Cancer (MCF-7), Ovarian Cancer Conversion of pro-apoptotic ceramide to lactosylceramide and other glycosphingolipids. nih.govoaepublish.com Upregulation of the glucosylceramide to lactosylceramide pathway is associated with doxorubicin (B1662922) resistance. nih.gov

Research Methodologies and Experimental Models for Lactosylceramide Studies

Isolation and Purification Techniques for Functional Analyses

The initial and most critical phase in studying lactosylceramide's function involves its effective isolation from biological sources and purification to homogeneity.

The extraction of lactosylceramide (B164483) from natural sources like porcine red blood cells (RBCs) is a multi-step process designed to separate lipids from other cellular components like proteins and nucleic acids. nih.gov Glycosphingolipids, including lactosylceramide, have been successfully purified from porcine erythrocytes and plasma. nih.gov

The foundational method for lipid extraction, often adapted from established protocols, uses a mixture of organic solvents. mdpi.com Typically, a combination of chloroform, methanol (B129727), and water is used to homogenize the tissue or cell sample. nih.govahajournals.org This process solubilizes the lipids, including the amphiphilic lactosylceramide, which has a hydrophobic ceramide anchor and a hydrophilic sugar headgroup. mdpi.com The standard procedure involves:

Homogenization of the porcine erythrocytes in a chloroform/methanol solvent mixture. ahajournals.org

Successive extractions to maximize the lipid yield. ahajournals.org

A partitioning step, often involving the addition of water or a salt solution, to separate the lipid-containing organic phase from the aqueous phase, which contains more polar contaminants. acs.org

Alkaline hydrolysis (saponification) using a mild base like NaOH in methanol is frequently employed to remove glycerophospholipids by cleaving their ester linkages, as glycosphingolipids are stable under these conditions due to the amide bond of the ceramide. ahajournals.org

Following saponification, the mixture is neutralized and desalted, often using a reverse-phase cartridge like Sep-Pak C18, to yield a crude lipid extract enriched in glycosphingolipids. ahajournals.org

Following crude extraction, lactosylceramide must be purified from other lipids. This is achieved through various chromatographic techniques that separate molecules based on their physicochemical properties.

Column Chromatography: This is a primary method for fractionating the crude lipid extract.

Ion-Exchange Chromatography: DEAE-Sephadex or DEAE-Sepharose chromatography is used to separate neutral glycosphingolipids (like lactosylceramide) from acidic ones (like gangliosides and sulfatides). ahajournals.orgoup.com

Adsorption Chromatography: Silica (B1680970) gel columns are widely used for the subsequent purification of the neutral fraction. ahajournals.orgnih.gov Lipids are eluted using solvent systems with increasing polarity, such as gradients of methanol in chloroform. oup.com Iatrobeads, a type of porous silica bead, are also highly effective for separating different neutral glycosphingolipids. oup.com Size-exclusion chromatography using Sephadex LH-20 or LH-60 has also been applied to fractionate acetylated glycosphingolipid derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): For higher resolution and quantitative analysis, HPLC methods are indispensable.

Normal-Phase (NP-HPLC): This technique effectively separates lipid classes based on the polarity of their headgroups. NP-HPLC can separate lactosylceramide from other neutral lipids like ceramide and hexosylceramide, though they may elute closely. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar lipids. It has been successfully used to separate and analyze lactosylceramide and its various molecular species, often prior to mass spectrometry analysis. mdpi.com

Reverse-Phase (RP-HPLC): Nanoflow RP-HPLC coupled with mass spectrometry provides robust separation and detection of intact glycosphingolipids from complex biological samples. acs.org

A study focusing on Fabry disease developed a normal-phase ultra-performance liquid chromatography (UPLC) method capable of achieving baseline separation of lactosylceramide from its structural isomer, galabiosylceramide, which is crucial for accurate biomarker analysis. nih.gov

Extraction from Natural Sources (e.g., Porcine Erythrocytes)

Biochemical and Biophysical Characterization

Once purified, lactosylceramide is subjected to a suite of analytical techniques to confirm its structure and investigate its biophysical properties, particularly its behavior within membranes.

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and profiling of glycosphingolipids due to its high sensitivity and specificity. creative-proteomics.comnih.gov It provides information on the molecular weight, glycan sequence, and ceramide structure.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly advantageous for analyzing glycosphingolipids. mdpi.com The process involves co-crystallizing the analyte with a UV-absorbing matrix on a target plate. A laser pulse desorbs and ionizes the sample, and the resulting ions are analyzed by a time-of-flight (TOF) detector. jove.com

Key aspects of MALDI-MS for lactosylceramide analysis include:

Matrices: The choice of matrix is critical for successful analysis. Different matrices are used to optimize ionization and minimize fragmentation. mdpi.comnih.gov For instance, 2,5-Dihydroxybenzoic acid (DHB) is a common matrix for neutral glycosphingolipids. mdpi.comnih.gov

Ionization Modes: Analysis can be done in both positive and negative ion modes. In positive mode, lactosylceramide is typically detected as a sodium adduct [M+Na]⁺. mdpi.comnih.gov Negative ion mode can also be used and is often superior for acidic glycosphingolipids. mdpi.com

Structural Information: Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, are used to determine the glycan sequence and identify the fatty acid and sphingoid base components of the ceramide moiety. jove.com

Challenges: A major challenge is distinguishing between structural isomers, which often requires coupling MS with a chromatographic separation technique like HPLC or using multiple fragmentation steps (MSⁿ) in an ion trap mass spectrometer. nih.govjove.com Another issue is the background noise from the matrix at lower mass ranges. nih.gov

Table 1: Common Matrices Used in MALDI-MS for Glycosphingolipid Analysis

MatrixAbbreviationTypical AnalytesNotesReference
2,5-Dihydroxybenzoic acidDHBNeutral and Acidic GlycosphingolipidsA widely used, general-purpose matrix. Can sometimes lead to fragmentation. mdpi.comnih.gov
α-Cyano-4-hydroxycinnamic acidCHCAGangliosides (Negative Ion Mode)Shown to be superior to DHB for analyzing lysogangliosides. mdpi.com
9-Aminoacridine9-AASulfatides (B1148509)Allows for the selective ionization of sulfated lipids. nih.gov
2,6-DihydroxyacetophenoneDHAGangliosides (Imaging)Used with additives like ammonium (B1175870) sulfate (B86663) to improve stability and reduce salt adducts for imaging applications. oup.com

Liquid chromatography coupled to electrospray ionization mass spectrometry (LC-ESI-MS/MS) is another powerful approach for the comprehensive profiling and quantification of lactosylceramide species in various tissues. longdom.org

Spectroscopic methods provide insights into the structure, conformation, and interactions of lactosylceramide within a membrane environment.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the conformational changes of molecules and is used to study lipid organization and protein-membrane interactions. springernature.com Attenuated Total Reflectance (ATR-FTIR) is a surface-sensitive variant ideal for studying lipid bilayers. researchgate.netmdpi.com

A study using ATR-FTIR to investigate bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and lactosylceramide found that the inclusion of lactosylceramide decreased the acyl chain ordering and homogeneity of the DMPC bilayer. researchgate.net

Specific infrared absorption bands provide structural information: the C-H stretching vibrations (~2800-3000 cm⁻¹) reflect the order of the lipid acyl chains, while bands in the "fingerprint" region (<1800 cm⁻¹) relate to the polar headgroups. mdpi.com For example, changes in the phosphate (B84403) vibration bands can indicate differences in headgroup hydration. researchgate.net

Table 2: Key FTIR Vibration Bands for Lactosylceramide and Membrane Analysis

Wavenumber (cm⁻¹)Vibrational ModeStructural InformationReference
~2920CH₂ Antisymmetric StretchingIndicates acyl chain conformation and order (fluidity vs. gel state). Lower frequencies correspond to higher order (more trans-gauche). mdpi.com
~2850CH₂ Symmetric Stretching
~1735C=O StretchingEster carbonyl group of phospholipids (B1166683) (not present in the core LacCer structure). mdpi.com
~1650Amide IC=O stretching of the amide bond linking the fatty acid to the sphingosine (B13886) base in the ceramide backbone. Sensitive to hydrogen bonding. mdpi.com
~1225PO₂⁻ Antisymmetric StretchingPhosphate group of associated phospholipids in the membrane. Frequency is sensitive to the hydration state of the headgroup. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Lactosylceramide itself does not possess a significant chromophore for direct analysis by UV-Vis spectroscopy. However, this technique is valuable for studying the effects of lactosylceramide on membrane properties or the function of membrane-embedded proteins. nih.gov For example, UV-Vis can monitor the activation of rhodopsin, a membrane protein, by observing spectral shifts of its retinal chromophore, a process that can be influenced by the lipid environment, including the presence of specific glycosphingolipids. nih.gov It can also be used in assays to determine properties like phospholipid oxidation in a membrane system containing lactosylceramide. avantiresearch.com

The thin-layer chromatography (TLC) overlay assay is a powerful technique for identifying the binding partners of glycosphingolipids and screening for receptor activity. nih.gov This method allows for the detection of specific interactions between lactosylceramide and various biological molecules, including antibodies, toxins, and pathogens. nih.govhebmu.edu.cn

The procedure involves several key steps:

The purified lactosylceramide or a total lipid extract is separated on a high-performance TLC (HPTLC) plate using a suitable solvent system, typically chloroform/methanol/water mixtures. oup.comasm.org

After chromatography, the plate is dried and then incubated with a solution containing the potential binding partner, which is often radiolabeled (e.g., with ¹²⁵I or ³⁵S) or linked to an enzyme for colorimetric detection. oup.comasm.org

The plate is washed to remove non-specifically bound molecules.

The bound ligand is visualized. In the case of radiolabeling, this is done by autoradiography, which reveals dark bands on an X-ray film corresponding to the position of the glycosphingolipid to which the ligand has bound. oup.comasm.org

This assay has been instrumental in demonstrating the specific binding of various pathogens to lactosylceramide. For example, it was used to show that Helicobacter pylori preferentially binds to lactosylceramide species containing 2-D hydroxy fatty acids. oup.com Similarly, it was used to identify lactosylceramide as a binding receptor for fungi like Cryptococcus neoformans and Candida albicans asm.org, and for the lipopolysaccharides from the porcine pathogen Actinobacillus pleuropneumoniae. asm.org

Spectroscopic Approaches (e.g., FTIR, UV-Vis for associated membrane changes)

In Vitro Cellular Model Systems

In vitro models are crucial for dissecting the specific molecular mechanisms of lactosylceramide (LacCer) function at the cellular level. These systems allow for controlled experiments to elucidate signaling pathways and cellular responses initiated by LacCer.

Human Cell Lines

A variety of human cell lines have been instrumental in understanding the diverse roles of LacCer.

Phagocytes: Human phagocytes, such as neutrophils, express high levels of LacCer on their plasma membranes. medchemexpress.combertin-bioreagent.combertin-bioreagent.com Studies using these cells have demonstrated that LacCer is involved in critical innate immune functions, including phagocytosis, chemotaxis, and the generation of superoxide (B77818). medchemexpress.combertin-bioreagent.combertin-bioreagent.com For instance, the binding of mycobacterial lipoarabinomannan to LacCer in lipid rafts is essential for the phagocytosis of mycobacteria by human neutrophils. researchgate.netscite.ai This interaction involves the Src family kinase Lyn, which associates with LacCer-enriched microdomains. researchgate.netscite.ai Furthermore, treatment of human neutrophils with anti-LacCer antibodies can induce superoxide generation, a key component of the bactericidal response. ashpublications.org This process is dependent on a signaling cascade involving Src family kinases, phosphatidylinositol-3 kinase (PI-3K), and p38 mitogen-activated protein kinase (MAPK). ashpublications.org

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) and human coronary artery endothelial cells (HCAECs) have been used to investigate the role of LacCer in vascular biology and inflammation. researchgate.netbiosynth.comnih.govkarger.comnih.gov In HUVECs, tumor necrosis factor-α (TNF-α) has been shown to increase LacCer levels, which in turn upregulates the expression of intercellular adhesion molecule-1 (ICAM-1), promoting neutrophil adhesion. biosynth.compnas.org Similarly, vascular endothelial growth factor (VEGF) can induce angiogenesis, a process partially mediated by LacCer. nih.govresearchgate.net Silencing the expression of LacCer synthase or using its inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), mitigates VEGF-induced angiogenesis. nih.govresearchgate.net Studies have also shown that LacCer can cause endothelial dysfunction by increasing oxidative stress and reducing the expression of endothelial nitric oxide synthase (eNOS). nih.govnih.govmedscimonit.com

Melanoma Cells: Research on human melanoma cell lines, such as B16 and A2058, has explored the involvement of LacCer in cancer progression. medchemexpress.comresearchgate.net Downregulation of lactosylceramide synthase has been shown to suppress the tumorigenic potential of murine melanoma cells. Conversely, other studies suggest that decreased levels of lactosylceramides are observed in the plasma of patients with metastatic melanoma. mdpi.com

Neutrophils: Human neutrophils are a primary model for studying LacCer's role in innate immunity. scite.aiashpublications.orgmdpi.comahajournals.orgresearchgate.netoup.comoup.com LacCer is highly expressed on the surface of these cells and forms membrane microdomains. researchgate.netoup.com It acts as a receptor for pathogen-associated molecular patterns, such as β-glucans from Candida albicans and lipoarabinomannan from mycobacteria, initiating signaling cascades that lead to neutrophil functions like migration and superoxide generation. researchgate.netscite.airesearchgate.net The interaction of LacCer with the Src family kinase Lyn is crucial for these responses. researchgate.netscite.aimdpi.com Furthermore, LacCer can stimulate the upregulation of the adhesion molecule Mac-1 (CD11b/CD18) on neutrophils, promoting their adhesion to the endothelium. ahajournals.org

Cell TypeKey Research Findings Related to LactosylceramideReferences
Phagocytes (Neutrophils)Mediates phagocytosis, chemotaxis, and superoxide generation. Acts as a receptor for pathogen components. medchemexpress.combertin-bioreagent.combertin-bioreagent.comresearchgate.netscite.aiashpublications.org
Endothelial Cells (HUVEC, HCAEC)Involved in inflammation (ICAM-1 expression), angiogenesis, and endothelial dysfunction. researchgate.netbiosynth.comnih.govkarger.comnih.govnih.govresearchgate.net
Melanoma Cells (B16, A2058)Implicated in tumorigenesis and metastatic potential. medchemexpress.comresearchgate.netmdpi.comfrontiersin.org

Porcine Cell Lines

Porcine cell lines provide valuable models for cardiovascular research due to the physiological similarities between porcine and human cardiovascular systems.

Porcine Coronary Artery Endothelial Cells: Studies using these cells have demonstrated that LacCer can induce endothelial dysfunction. researchgate.netnih.govnih.govmedscimonit.comgrantome.com Treatment with LacCer leads to a concentration-dependent decrease in endothelium-dependent vasorelaxation. nih.govnih.govmedscimonit.com This effect is associated with increased production of superoxide anions and increased expression of the NADPH oxidase subunit NOX4, along with decreased expression of catalase and eNOS. nih.govnih.govmedscimonit.com

Cell TypeKey Research Findings Related to LactosylceramideReferences
Porcine Coronary Artery Endothelial CellsInduces endothelial dysfunction, decreases vasorelaxation, and increases oxidative stress. researchgate.netnih.govnih.govmedscimonit.comgrantome.com
Porcine Renal Epithelial CellsLactosylceramide accumulation has been observed in the cytoplasmic vesicles of renal tubular cells in models of familial hypercholesterolemia. mdpi.com

Liposome and Membrane Vesicle Systems

Liposomes and other membrane vesicle systems are powerful tools for studying the biophysical properties of LacCer and its interactions with other molecules in a simplified, controlled environment. avantiresearch.com

Liposomes: Researchers have used liposomes containing LacCer to investigate its binding to specific antibodies and pathogen components. oup.comoup.com For example, the binding of anti-LacCer antibodies can be influenced by the fatty acid composition of the liposome. oup.com These systems have also been used to demonstrate the direct interaction between LacCer and mycobacterial lipoarabinomannan, confirming its role as a receptor. researchgate.netscite.ai Furthermore, LacCer-bearing liposomes have been explored for targeted delivery to hepatocytes, which have asialoglycoprotein receptors that can bind to the lactose (B1674315) moiety. taylorandfrancis.comjst.go.jp

Membrane Vesicles: Studies on exosomes and other extracellular vesicles have shown that they can be enriched in LacCer. frontiersin.org For example, exosomes secreted from PC3 prostate cancer cells show a high enrichment of LacCer. frontiersin.org Giant plasma membrane vesicles (GPMVs) can also be harvested from cells and used to study the organization and function of membrane components, including LacCer, in a context that more closely resembles the native cell membrane. google.com In the context of familial hypercholesterolemia, LacCer has been found to be localized within cytoplasmic vesicles of renal tubular cells. pnas.org

In Vivo Animal Models

Animal models are indispensable for understanding the physiological and pathological roles of LacCer in a whole-organism context.

Genetically Modified Rodent Models

db/db Mice: These mice are a model of type 2 diabetes and obesity. Studies have shown that elevated levels of LacCer in the kidney cortex and urine of db/db mice are directly correlated with hyperglycemia, insulin (B600854) resistance, and obesity. bertin-bioreagent.combertin-bioreagent.comfunakoshi.co.jp This suggests a role for LacCer in the pathogenesis of diabetic nephropathy. Inhibiting the synthesis of lactosylceramides in these mice has been shown to improve their metabolic status. researchgate.net Furthermore, in diabetic db/db mice, cardiac hypertrophy is associated with increased levels of glycosphingolipids, including LacCer. oup.com

ModelKey Research Findings Related to LactosylceramideReferences
db/db MiceElevated LacCer levels correlate with hyperglycemia, insulin resistance, and obesity. Implicated in diabetic nephropathy and cardiac hypertrophy. bertin-bioreagent.combertin-bioreagent.comfunakoshi.co.jpresearchgate.netoup.com
EAE in MiceIncreased LacCer levels in the CNS during chronic EAE. LacCer promotes neuroinflammation and neurodegeneration. bertin-bioreagent.combertin-bioreagent.comfunakoshi.co.jpnih.govnih.govmsdiscovery.orgbwhclinicalandresearchnews.org

Disease Induction Models

Experimental Autoimmune Encephalomyelitis (EAE) in Mice: EAE is a widely used model for multiple sclerosis (MS). In the chronic progressive model of EAE, levels of LacCer are increased in the central nervous system (CNS). nih.govnih.govbwhclinicalandresearchnews.org This increase is driven by the upregulation of the enzyme β-1,4-galactosyltransferase 6 (B4GALT6) in astrocytes. nih.govnih.govmsdiscovery.org LacCer acts in an autocrine manner on astrocytes to promote transcriptional programs that lead to neurodegeneration. nih.gov It also promotes the recruitment of CNS-infiltrating monocytes and microglia by regulating the production of chemokines like CCL2 and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.gov Injecting LacCer aggravates EAE, while inhibiting its synthesis can suppress the disease progression. nih.govmsdiscovery.org

Utilization of Porcine Tissues (e.g., porcine coronary arteries, intestinal epithelium)

Porcine tissues, particularly coronary arteries, serve as a significant ex vivo model for studying the vascular effects of lactosylceramide (LacCer). nih.govnih.govgrantome.comjci.orgresearchgate.net The use of porcine coronary arteries is advantageous due to their anatomical and physiological similarities to human coronary arteries. nih.gov Fresh porcine hearts are typically harvested from male pigs, and the right coronary arteries are dissected for experimentation. nih.gov

In a notable study, porcine coronary artery rings were treated with varying concentrations of LacCer to investigate its impact on vasomotor function. nih.govnih.gov These experiments utilize a myograph tension system to measure vascular responses to vasoactive agents. nih.govnih.govmedscimonit.com Research has demonstrated that LacCer significantly impairs endothelium-dependent vasorelaxation in these arteries in a concentration-dependent manner. nih.govnih.gov Furthermore, these porcine models have been instrumental in identifying the role of oxidative stress in LacCer-induced endothelial dysfunction, showing increased superoxide anion production. nih.govnih.govmedscimonit.com While porcine coronary arteries are a primary focus, the principles of using porcine tissue can be extended to other areas, such as the intestinal epithelium, to study the diverse roles of lactosylceramide, although specific studies on LacCer in porcine intestinal epithelium are less prominent in the reviewed literature.

Molecular and Cell Biological Techniques

A variety of molecular and cell biological techniques are employed to elucidate the mechanisms of lactosylceramide action at a cellular level. These methods allow for the detailed investigation of protein interactions, subcellular localization, enzyme activities, gene expression, and functional cellular responses.

While direct immunoprecipitation of lactosylceramide itself is not a standard technique, immunoprecipitation and co-immunoprecipitation are crucial for studying the proteins that interact with or are influenced by LacCer signaling pathways. For instance, immunocomplex kinase assays have been used to measure the activity of proteins like p44 mitogen-activated protein kinase (MAPK) in response to LacCer stimulation. nih.govcapes.gov.br This involves immunoprecipitating the target protein (e.g., MAPK) and then assaying its kinase activity, providing insight into the signaling cascades activated by lactosylceramide. These techniques are fundamental in dissecting the protein-protein interactions that are part of the cellular response to lactosylceramide.

Fluorescently labeled analogs of lactosylceramide are invaluable tools for visualizing its subcellular localization and dynamic movements within living cells. nih.govresearchgate.netsemanticscholar.orgbiologists.com The most commonly used fluorescent probe is BODIPY (boron dipyrromethene), which can be attached to the fatty acid chain of LacCer. nih.govsemanticscholar.orgbiologists.comrupress.orgnih.govmolbiolcell.orgnih.govresearchgate.net

BODIPY-LacCer exhibits concentration-dependent fluorescence, emitting green light at low concentrations and shifting to red at higher concentrations due to excimer formation. nih.govrupress.orgnih.gov This property allows for the estimation of the relative concentration of the analog within different cellular compartments. rupress.orgnih.gov Using fluorescence microscopy, researchers have tracked BODIPY-LacCer from the plasma membrane to various intracellular organelles, including the Golgi apparatus and endosomes. nih.govsemanticscholar.orgrupress.orgnih.govresearchgate.net These studies have been instrumental in understanding the internalization pathways of lactosylceramide, demonstrating its uptake via caveolae-related mechanisms. nih.govmolbiolcell.org

The choice of the fluorescent label and its position on the lipid can influence its behavior, but analogs like BODIPY-LacCer have been shown to mimic many of the properties of their natural counterparts. nih.gov Other fluorescent dyes, such as NBD (nitrobenz-2-oxa-1,3-diazol-4-yl), have also been used to label lactosylceramide for trafficking studies. molbiolcell.org

Measuring the activity of enzymes involved in lactosylceramide metabolism and signaling is critical for understanding its biological function.

Lactosylceramide Synthase (β-1,4-GalT-V/VI) Activity: The activity of LacCer synthase, the enzyme that synthesizes lactosylceramide from glucosylceramide and UDP-galactose, is a key measurement. karger.comresearchgate.netmdpi.comnih.govplos.orgoup.com Assays typically use a radiolabeled or fluorescent substrate. A classic method involves incubating cell lysates with a radiolabeled galactose donor, such as [3H]UDP-galactose, and a glucosylceramide acceptor. karger.comnih.gov The resulting radiolabeled lactosylceramide is then separated by chromatography and quantified. mdpi.com More recent methods utilize fluorescently labeled substrates, like NBD-glucosylceramide, or deuterated glucosylceramide for detection by mass spectrometry, offering sensitive and non-radioactive alternatives. mdpi.complos.orgoup.com These assays have been used to show increased LacCer synthase activity in response to stimuli like shear stress and in pathological conditions like colorectal cancer. karger.comresearchgate.netnih.govsigmaaldrich.com

NADPH Oxidase Activity: Lactosylceramide is known to activate NADPH oxidase, leading to the production of reactive oxygen species (ROS). nih.govahajournals.orgnih.gov The activity of this enzyme complex is commonly measured by detecting superoxide production. nih.govnih.govnih.govcapes.gov.brkarger.comahajournals.orgoup.com A widely used method is lucigenin-enhanced chemiluminescence, where lucigenin (B191737) emits light upon reacting with superoxide anions. nih.govnih.govmedscimonit.comnih.govcapes.gov.brkarger.comahajournals.org This assay can be performed on intact cells or tissue segments, providing a measure of NADPH oxidase-dependent superoxide generation in response to lactosylceramide. nih.govnih.govahajournals.org

Analyzing changes in gene expression provides insight into the cellular mechanisms affected by lactosylceramide. Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard technique used to measure the mRNA levels of specific genes. nih.govnih.govmedscimonit.comresearchgate.netnih.govsigmaaldrich.comkoreascience.kr

This method has been applied to study the effects of lactosylceramide on:

Enzymes involved in oxidative stress: Studies have shown that lactosylceramide treatment can increase the mRNA levels of NADPH oxidase subunits (e.g., NOX4) and decrease the mRNA levels of antioxidant enzymes like catalase. nih.govnih.govmedscimonit.com

Adhesion molecules: Lactosylceramide can upregulate the expression of adhesion molecules such as ICAM-1 and VCAM-1, which is quantifiable at the mRNA level. koreascience.krpnas.org

Signaling molecules and transcription factors: The expression of proto-oncogenes like c-fos, which is involved in cell proliferation, can be induced by lactosylceramide, and this induction is measurable by Northern blot analysis or qRT-PCR. nih.govoup.com

Lactosylceramide synthase: The gene expression of LacCer synthase itself (e.g., β-1,4-GalT-V) has been found to be upregulated in certain cancers. researchgate.netnih.govsigmaaldrich.com

Functional assays are essential to determine the physiological and pathological consequences of lactosylceramide signaling.

Vasomotor Function: As detailed in section 6.4.3, the vasomotor function of blood vessels in response to lactosylceramide is assessed using a myograph tension system. nih.govnih.govresearchgate.netmedscimonit.comahajournals.org Porcine coronary artery rings are pre-contracted and then exposed to vasodilators like bradykinin (B550075) to measure endothelium-dependent relaxation. nih.govnih.gov A decrease in relaxation in the presence of lactosylceramide indicates endothelial dysfunction. nih.govnih.govmedscimonit.com

Superoxide Production: The measurement of superoxide is a key functional assay to demonstrate lactosylceramide-induced oxidative stress. As described in section 6.5.3, lucigenin-enhanced chemiluminescence is a common and effective method to quantify superoxide levels in both tissues and cultured cells. nih.govmedscimonit.comnih.govkarger.comahajournals.orgoup.com

Cell Adhesion: Lactosylceramide has been shown to promote the adhesion of monocytes and neutrophils to endothelial cells, a critical step in inflammation and atherosclerosis. karger.comahajournals.orgpnas.orgmdpi.comnih.gov Cell adhesion assays typically involve co-culturing fluorescently labeled leukocytes (e.g., monocytes) with a monolayer of endothelial cells. ahajournals.orgpnas.org After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified by measuring the fluorescence. ahajournals.org These assays have demonstrated that lactosylceramide treatment increases the expression of adhesion molecules like PECAM-1 and ICAM-1, leading to enhanced leukocyte-endothelial adhesion. karger.compnas.orgnih.gov

Cell Proliferation: The effect of lactosylceramide on cell proliferation is often studied in vascular smooth muscle cells and cancer cells. mdpi.comnih.govoup.comphysiology.org Proliferation can be measured using several methods:

Direct cell counting: Viable cells are counted over time to determine the rate of proliferation. nih.gov

[3H]-Thymidine incorporation: This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA, which is indicative of cell division. nih.gov

WST-8/MTT assays: These are colorimetric assays that measure the metabolic activity of viable cells, which correlates with cell number. oup.com

PCNA/cyclin expression: The expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation, can be measured by Western blot. mdpi.com

These assays have collectively shown that lactosylceramide can stimulate the proliferation of certain cell types, such as aortic smooth muscle cells. mdpi.comnih.gov

Data Tables

Table 1: Summary of Functional Effects of Lactosylceramide in Porcine Coronary Arteries

Functional ParameterAssay/MethodKey FindingReference(s)
Endothelium-Dependent VasorelaxationMyograph Tension SystemSignificantly decreased in a concentration-dependent manner. nih.govnih.govmedscimonit.com
Endothelium-Independent VasorelaxationMyograph Tension SystemReduced at high concentrations of LacCer. nih.gov
Vessel ContractionMyograph Tension SystemNo significant effect. nih.govnih.gov
Superoxide Anion ProductionLucigenin-Enhanced ChemiluminescenceSignificantly increased in a concentration-dependent manner. nih.govnih.govmedscimonit.com

Table 2: Overview of Molecular and Cellular Assays for Lactosylceramide Research

Assay CategorySpecific TechniquePurposeKey Findings with LactosylceramideReference(s)
Protein Interactions Immunocomplex Kinase AssayMeasure activity of signaling proteinsActivates p44 MAPK nih.govcapes.gov.br
Localization & Dynamics Fluorescence MicroscopyVisualize subcellular locationLocalizes to Golgi and endosomes; internalized via caveolae nih.govrupress.orgnih.govmolbiolcell.orgresearchgate.net
Enzyme Activity Radiometric/Fluorometric/MS AssaysQuantify enzyme functionIncreases LacCer synthase and NADPH oxidase activity; decreases catalase activity nih.govnih.govnih.govkarger.comresearchgate.netmdpi.comnih.gov
Gene Expression qRT-PCR, Northern BlotMeasure mRNA levelsIncreases NOX4, ICAM-1, c-fos mRNA; decreases catalase mRNA nih.govnih.govmedscimonit.comnih.govresearchgate.netpnas.org
Functional Assays Cell Adhesion AssayMeasure leukocyte-endothelial bindingIncreases monocyte/neutrophil adhesion karger.comahajournals.orgpnas.org
Cell Proliferation AssayMeasure cell growthStimulates aortic smooth muscle cell proliferation mdpi.comnih.govoup.com

Conclusion and Future Directions in Lactosylceramide Research

Current Understanding of LacCer's Multifaceted Roles

Lactosylceramide (B164483) has emerged from being considered a simple biosynthetic intermediate to a key player in a multitude of cellular functions. It is now understood to be a critical component of lipid rafts, a modulator of signal transduction, and a central precursor in the synthesis of a vast array of complex glycosphingolipids. nih.govfrontiersin.org Its involvement in fundamental processes such as inflammation, cell proliferation, and angiogenesis underscores its importance in both health and disease. nih.govnih.gov

Unexplored Research Avenues and Mechanistic Insights

Despite significant progress, many aspects of LacCer biology remain to be explored. Future research should focus on elucidating the precise mechanisms by which LacCer is transported within the cell and how its concentration in different membrane domains is regulated. Understanding how the specific fatty acid composition of LacCer, such as that found in porcine RBCs, influences its function is another important area for investigation. Further studies are also needed to fully map the downstream signaling pathways activated by LacCer and to identify novel LacCer-binding proteins.

Potential as a Molecular Target in Pre-clinical Research

The aberrant regulation of LacCer metabolism in diseases like cancer and atherosclerosis makes it an attractive target for therapeutic intervention. nih.gov The enzymes involved in its synthesis, particularly lactosylceramide synthase, are of significant interest for the development of small molecule inhibitors. researchgate.netnih.gov Pre-clinical research is warranted to explore the efficacy of targeting LacCer metabolism to mitigate disease progression. Such studies could pave the way for novel therapeutic strategies for a range of pathological conditions.

Q & A

Q. What established methodologies are recommended for isolating and quantifying lactosylceramide from porcine red blood cells (RBCs)?

Lactosylceramide isolation typically employs lipid extraction protocols such as the Folch method (chloroform-methanol extraction), followed by purification via column chromatography or thin-layer chromatography (TLC) . Modern quantification utilizes high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitivity and specificity. For porcine RBCs, researchers should optimize protocols to account for species-specific lipid profiles, including adjustments in solvent ratios and centrifugation parameters to minimize contamination by hemoglobin or membrane proteins .

Q. How can structural characterization of lactosylceramide be systematically validated in experimental workflows?

Structural validation requires a multi-technique approach:

  • TLC or HPLC for preliminary separation.
  • Mass spectrometry (MS) for determining molecular weight and ceramide backbone composition (e.g., sphingosine vs. phytosphingosine).
  • Nuclear magnetic resonance (NMR) to confirm glycosidic linkages and anomeric configuration of the lactose moiety.
    Cross-referencing data with existing databases (e.g., LIPID MAPS) ensures accuracy, particularly for distinguishing lactosylceramide isoforms .

Advanced Research Questions

Q. What experimental evidence links lactosylceramide to modulation of P-glycoprotein activity in multidrug-resistant cell lines, and how can contradictory findings be resolved?

Studies in multidrug-resistant sarcoma cells (e.g., DX5 and GARF lines) demonstrate that elevated lactosylceramide correlates with P-glycoprotein overexpression and resistance to cyclosporin derivatives like PSC833 . Contradictions arise from cell line-specific factors, such as differential sphingolipid metabolism or MDR1 gene regulation. To resolve discrepancies, researchers should:

  • Standardize sphingolipid extraction protocols (e.g., using deuterated internal standards for MS quantification).
  • Compare isogenic cell lines with/without CRISPR-Cas9-mediated lactosylceramide synthase (β4GalT-VI) knockout.
  • Assess compartment-specific effects (e.g., plasma membrane vs. lysosomal lactosylceramide) via subcellular fractionation .

Q. How can lactosylceramide’s role in pathophysiological processes (e.g., inflammation or metabolic dysregulation) be mechanistically investigated?

Key approaches include:

  • In vitro models : Treating immune cells (e.g., macrophages) with exogenous lactosylceramide and measuring cytokine production (ELISA) or NF-κB activation (luciferase reporter assays).
  • In vivo models : Using porcine RBC-derived lactosylceramide in murine models of inflammatory bowel disease (IBD) to assess colonic permeability and biomarker profiles (e.g., fecal calprotectin) .
  • Omics integration : Combining lipidomics with transcriptomics to identify downstream signaling pathways (e.g., lactosylceramide-induced modulation of PPARγ in adipocyte differentiation) .

Q. What methodological considerations are critical when designing studies to address conflicting data on lactosylceramide’s biophysical properties?

Conflicting data on lactosylceramide’s membrane behavior (e.g., phase separation effects) often stem from variations in:

  • Lipid composition of model membranes (e.g., inclusion of cholesterol or phospholipids).
  • Temperature and pH conditions during bilayer assays.
  • Analytical tools (e.g., atomic force microscopy vs. fluorescence anisotropy).
    Researchers should:
  • Replicate experiments under controlled conditions (e.g., using Langmuir-Blodgett troughs for monolayer studies).
  • Validate findings across multiple techniques (e.g., differential scanning calorimetry and neutron scattering) .

Q. How can cross-disciplinary approaches enhance understanding of lactosylceramide’s functional diversity in cellular systems?

Integrate techniques from biochemistry, biophysics, and systems biology:

  • Molecular dynamics simulations to predict lactosylceramide-protein interactions (e.g., with P-glycoprotein).
  • Single-cell RNA sequencing to map lactosylceramide synthase expression in heterogeneous cell populations.
  • Metabolic flux analysis using ¹³C-glucose tracing to quantify lactosylceramide synthesis rates in real-time .

Methodological Frameworks for Rigorous Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to lactosylceramide research?

  • Feasible : Prioritize studies with accessible porcine RBC sources and validated analytical pipelines (e.g., institutional animal ethics approval for RBC procurement).
  • Novel : Investigate underexplored roles, such as lactosylceramide in extracellular vesicle signaling.
  • Relevant : Align with translational goals, such as targeting lactosylceramide in chemotherapy resistance .

Q. What statistical and reproducibility safeguards are essential for lactosylceramide studies?

  • Power analysis to determine sample sizes for lipidomic datasets.
  • Blinded analysis for MS/MS data interpretation to reduce bias.
  • Open-data practices : Deposit raw spectra in repositories like MetaboLights to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.